molecular formula C28H40O6 B15591169 Macrocarpal K

Macrocarpal K

Cat. No.: B15591169
M. Wt: 472.6 g/mol
InChI Key: OOAOETHJYYAVCC-KEYZJUTHSA-N
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Description

Macrocarpal K is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

5-[1-[(1S,4aR,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3/t17?,18?,21-,22+,28-/m0/s1

InChI Key

OOAOETHJYYAVCC-KEYZJUTHSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Macrocarpal K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a significant member of the phloroglucinol-terpene adduct family, has garnered considerable attention within the scientific community.[1] Isolated from the leaves of Eucalyptus globulus, this natural product presents a complex and intriguing molecular structure.[1] Classified as an isopentylphloroglucinol-β-eudesmol adduct, this compound exhibits a range of promising biological activities, including potent attachment-inhibiting effects against marine organisms and antimicrobial properties.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic methods and experimental protocols that have been pivotal in defining its chemical architecture. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery and development.

Physicochemical Properties

A foundational aspect of structure elucidation is the determination of the compound's basic physical and chemical characteristics. For this compound, these have been established as follows:

PropertyValueSource
Molecular Formula C₂₈H₄₀O₆--INVALID-LINK--
Molecular Weight 472.6 g/mol --INVALID-LINK--
Class Phloroglucinol-β-eudesmol adduct--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was determined through a combination of advanced spectroscopic techniques. While the primary literature from Shibuya et al. (2001) contains the specific data, this section outlines the expected data based on the analysis of closely related macrocarpals.

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and elemental composition of a new compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₂₈H₄₀O₆.

TechniqueParameterObserved Value
HRMS [M+H]⁺Data from primary literature required
[M-H]⁻Data from primary literature required
MS/MS Fragmentation Key FragmentsData from primary literature required
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. The following tables represent the expected ¹H and ¹³C NMR chemical shifts for this compound, which would be definitively assigned through 2D NMR experiments such as COSY, HSQC, and HMBC.

¹H NMR Spectral Data (Expected)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data from primary literature required

¹³C NMR Spectral Data (Expected)

PositionChemical Shift (δ, ppm)
Data from primary literature required

Experimental Protocols

The successful elucidation of this compound's structure relies on meticulous experimental procedures for its isolation and the acquisition of spectroscopic data.

Isolation of this compound from Eucalyptus globulus

The general procedure for isolating macrocarpals from Eucalyptus species involves solvent extraction and chromatographic separation.

  • Extraction:

    • Dried and powdered leaves of Eucalyptus globulus are subjected to extraction with a suitable solvent, typically 80% aqueous acetone (B3395972) or ethanol, often under reflux.[2][3]

    • The resulting crude extract is concentrated under reduced pressure.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their polarity.[2][3]

    • The fraction containing the macrocarpals is concentrated.

  • Chromatographic Purification:

    • The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol).[3]

    • Fractions containing this compound are identified by thin-layer chromatography (TLC).

    • Final purification is achieved by high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column.

Spectroscopic Analysis
  • Mass Spectrometry:

    • High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI) in both positive and negative ion modes.

    • Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns for structural confirmation.

  • NMR Spectroscopy:

    • ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • The sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).

    • Chemical shifts are referenced to the residual solvent signal.

Logical Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key processes involved in the study of this compound.

Isolation Workflow for this compound Plant Eucalyptus globulus (Leaves) Extraction Solvent Extraction (e.g., 80% Acetone) Plant->Extraction Partitioning Solvent Partitioning (Hexane, Ethyl Acetate) Extraction->Partitioning CrudeFraction Crude Macrocarpal Fraction Partitioning->CrudeFraction ColumnChrom Silica Gel Column Chromatography CrudeFraction->ColumnChrom HPLC Reversed-Phase HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: A generalized workflow for the isolation of this compound.

Structure Elucidation Workflow PureCompound Pure this compound MS Mass Spectrometry (HRMS, MS/MS) PureCompound->MS NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR MolFormula Molecular Formula & Weight MS->MolFormula StructureFragments Structural Fragments MS->StructureFragments Connectivity Connectivity (C-H Framework) NMR->Connectivity FinalStructure Final Structure of This compound MolFormula->FinalStructure StructureFragments->FinalStructure Connectivity->FinalStructure

References

"isolation of Macrocarpal K from Eucalyptus"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Isolation of Macrocarpals from Eucalyptus

For the attention of: Researchers, scientists, and drug development professionals.

Macrocarpals are of significant scientific interest due to their diverse biological activities, including antimicrobial and enzyme inhibitory properties.[1][2] These compounds are characterized by a phloroglucinol (B13840) core linked to a terpenoid moiety.[1] This guide outlines the key steps from plant material preparation to the purification and identification of these complex natural products.

Quantitative Data Summary

The yields of various macrocarpals isolated from the leaves of Eucalyptus macrocarpa are summarized below. This data provides a benchmark for the expected yield from a large-scale extraction.

CompoundYield (mg from 2880 g of leaves)
Macrocarpal A252.5
Macrocarpal B51.9
Macrocarpal C20.0
Macrocarpal D56.8
Macrocarpal E14.6
Macrocarpal F11.4
Macrocarpal G47.3
Data from Yamakoshi et al. (1992)[2][3]

Experimental Protocols

The isolation of macrocarpals is a multi-step process that involves extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies.[1][2]

Plant Material Preparation and Initial Extraction
  • Preparation: Fresh or air-dried leaves of the Eucalyptus species are collected and ground into a fine powder to increase the surface area for extraction.[1][2]

  • Removal of Essential Oils: The powdered leaf material is subjected to a process to remove essential oils, such as steam distillation.[1][4] This step is crucial to minimize interference from highly abundant volatile compounds.

  • Initial Solvent Extraction: The remaining plant residue is then extracted with a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water) or 80% aqueous acetone.[1][2][3] The mixture is agitated for a specified period and then filtered to separate the extract from the solid residue.[1] In some protocols, fresh leaves are extracted with 95% ethanol under reflux.[5]

  • Secondary Solvent Extraction: The residue from the initial extraction is further extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol).[1][4] This second extraction is aimed at isolating the macrocarpals with higher purity.[1]

Fractionation

The crude extract obtained is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate (B1210297). This process is repeated several times, and the ethyl acetate fractions are combined.[2]

  • The combined ethyl acetate fraction, which contains the macrocarpals, is then washed with hexane (B92381) to remove nonpolar impurities.[3]

  • The resulting ethyl acetate fraction is concentrated under reduced pressure using a rotary evaporator to yield a crude paste enriched with macrocarpals.[2][3]

Chromatographic Purification

The enriched fraction is further purified using a combination of chromatographic techniques.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used for the initial separation.[2][6] Sephadex LH-20 has also been utilized.[3][6]

    • Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is often employed. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.[2][6] A chloroform and acetic acid mobile phase has also been reported.[3][6]

    • Procedure: The concentrated fraction is loaded onto the packed column and eluted with the solvent gradient. Fractions are collected and monitored by thin-layer chromatography (TLC).[2]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically used for final purification.[1][2]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase system.[2]

    • Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.[2]

    • Procedure: Fractions from column chromatography containing the target macrocarpals are pooled, concentrated, and dissolved in the initial mobile phase. The sample is injected into the HPLC system, and the peaks corresponding to the individual macrocarpals are collected.[2]

Structure Elucidation

The purity of the isolated compounds is assessed by analytical HPLC.[2] The structures of the purified macrocarpals are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2]

Visualizations

Experimental Workflow

The general experimental workflow for the isolation of macrocarpals from Eucalyptus is depicted below.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis A Eucalyptus Leaves B Grinding A->B C Steam Distillation B->C D Initial Solvent Extraction (e.g., <=30% Ethanol) C->D E Secondary Solvent Extraction (e.g., 50-95% Ethanol) D->E F Crude Extract E->F G Solvent Partitioning (Ethyl Acetate/Water) F->G H Enriched Fraction G->H I Column Chromatography (Silica Gel) H->I J Semi-purified Fractions I->J K Reversed-Phase HPLC (C18) J->K L Isolated Macrocarpal K K->L M Structure Elucidation (NMR, MS) L->M

Caption: General experimental workflow for the isolation of macrocarpals.

Purification Logic

The following diagram illustrates the logical progression of the purification process, from a complex mixture to a pure compound.

G Crude_Extract Crude Extract (High Complexity) Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning Removes highly polar/nonpolar impurities Column_Chromatography Column Chromatography Solvent_Partitioning->Column_Chromatography Separates based on polarity HPLC HPLC Column_Chromatography->HPLC High-resolution purification Pure_Compound Pure Macrocarpal (Low Complexity) HPLC->Pure_Compound

Caption: Logical flow of the purification process for macrocarpals.

References

An In-depth Technical Guide to the Physicochemical Properties of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a natural product belonging to the family of phloroglucinol-sesquiterpene adducts. First isolated from the leaves of Eucalyptus globulus, it is a member of the larger class of macrocarpals, which are known for their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its potential mechanisms of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is characterized by a complex chemical structure, which dictates its physical and chemical behavior. The fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₈H₄₀O₆[1]
Molecular Weight 472.6 g/mol [1]
CAS Number 218290-59-6[1]
Appearance Slightly yellowish powder (inferred from related macrocarpals)[2]
General Class Phloroglucinol-sesquiterpene adduct[1]
Table 2: Computed Physicochemical Properties of this compound
PropertyValueSource
XLogP3-AA 6[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 7[1]

Experimental Protocols

The isolation and characterization of this compound involve a series of established techniques in natural product chemistry. The following protocols are based on methodologies reported for the isolation of macrocarpals from Eucalyptus species.[2][5]

Isolation and Purification of this compound
  • Plant Material and Extraction:

    • Air-dried and powdered leaves of Eucalyptus globulus are used as the starting material.

    • Extraction is typically performed with 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux to obtain a crude extract.[2]

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297).

    • The ethyl acetate fractions, containing the less polar macrocarpals, are combined and concentrated under reduced pressure.[2]

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of chloroform (B151607) and methanol, is employed to separate fractions based on polarity.[5]

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC, typically using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.[5]

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the chromophoric parts of the molecule, particularly the phloroglucinol (B13840) ring.

Note: While specific spectral data for this compound is not detailed in the readily available literature, the UV spectra of related macrocarpals show absorption maxima around 276 nm and 392 nm, and the IR spectra show characteristic bands for hydroxyl and carbonyl groups.[5]

Mandatory Visualization

Experimental Workflow for Isolation of this compound

G A Eucalyptus globulus Leaves B Extraction (80% Acetone) A->B C Crude Extract B->C D Solvent Partitioning (Ethyl Acetate/Water) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Semi-purified Fractions F->G H Reversed-Phase HPLC G->H I Pure this compound H->I

Workflow for the isolation and purification of this compound.

Potential Signaling Pathways and Mechanism of Action

While specific studies on the signaling pathways modulated by this compound are limited, the known biological activities of structurally similar macrocarpals provide valuable insights into its potential mechanisms of action.

Antifungal Activity

Macrocarpals have demonstrated significant antifungal activity. The proposed mechanism for related compounds like Macrocarpal C involves a multi-pronged attack on fungal cells.[2] It is hypothesized that this compound may share a similar mechanism.

G A This compound B Fungal Cell Membrane Disruption A->B C Increased Membrane Permeability B->C D Generation of Reactive Oxygen Species (ROS) B->D F Fungal Cell Death (Apoptosis) C->F E DNA Fragmentation D->E E->F

Proposed antifungal mechanism of action for this compound.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Several macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[6] Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes. The inhibitory action of Macrocarpal C has been linked to its self-aggregation.[6] It is plausible that this compound could also exhibit DPP-4 inhibitory activity.

G cluster_0 Inhibition cluster_1 Incretin Metabolism A This compound B DPP-4 A->B inhibits D Inactive Incretins B->D inactivates C Active Incretins (GLP-1, GIP) C->B E Increased Insulin Secretion C->E F Decreased Glucagon Secretion C->F G Improved Glucose Homeostasis E->G F->G

Potential DPP-4 inhibition pathway by this compound.
Antifouling Activity

This compound has been reported to exhibit potent attachment-inhibiting activity against the blue mussel Mytilus edulis galloprovincialis, suggesting its potential as a natural antifouling agent.[1] The precise signaling pathways involved in this activity are a subject for further investigation but likely involve interference with the molecular mechanisms of larval settlement and adhesion.

Conclusion

This compound is a structurally complex natural product with significant potential for further scientific investigation. While a complete physicochemical profile is still emerging, the available data, combined with knowledge of related macrocarpals, provides a strong foundation for future research. Its documented antifouling activity and the probable antimicrobial and enzyme-inhibitory properties warrant deeper exploration of its mechanisms of action and potential applications in medicine and biotechnology. This guide serves as a starting point for researchers dedicated to unlocking the full potential of this fascinating molecule.

References

A Technical Guide to the Antimicrobial Action of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Macrocarpal K is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative, a class of natural compounds isolated from plants of the Eucalyptus genus, notably Eucalyptus macrocarpa.[1] While specific research on this compound is limited, the antimicrobial properties of its structural analogs, Macrocarpals A, B, and C, have been investigated, providing a strong basis for understanding its likely mechanism of action. This technical guide synthesizes the available data on the antimicrobial activities of macrocarpals and presents a detailed overview of their proposed mechanisms, relevant experimental protocols, and potential for therapeutic development. It is presumed that this compound shares a similar mechanism of action with other closely related macrocarpals.

Antimicrobial Spectrum and Efficacy

Macrocarpals have demonstrated significant antimicrobial activity, primarily against Gram-positive bacteria.[2][3] They have also been shown to be effective against certain periodontopathic bacteria.[4] The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism.

Data Presentation:

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Macrocarpals against Bacterial Strains

MacrocarpalBacterial StrainMIC (µg/mL)Reference
Macrocarpal AStaphylococcus aureus FDA209P0.4[3]
Bacillus subtilis PCI219< 0.2[3]
Macrocarpal BStaphylococcus aureus0.78 - 3.13[5]
Bacillus subtilis0.78 - 3.13[5]
Micrococcus luteus0.78 - 3.13[5]
Macrocarpal CStaphylococcus aureus FAD209P3.13[2]
Micrococcus luteus ATCC93411.56[2]
Bacillus subtilis PCI219-[2]
Macrocarpal DStaphylococcus aureus FAD209P1.56[2]
Micrococcus luteus ATCC93411.56[2]
Macrocarpal EStaphylococcus aureus FAD209P0.78[2]
Micrococcus luteus ATCC93413.13[2]
Macrocarpal FStaphylococcus aureus FAD209P1.56[2]
Micrococcus luteus ATCC93416.25[2]
Macrocarpal GStaphylococcus aureus FAD209P3.13[2]
Micrococcus luteus ATCC93410.78[2]

Note: The growth of Porphyromonas gingivalis, Prevotella intermedia, Prevotella nigrescens, and Treponema denticola was also reported to be inhibited by Macrocarpals A, B, and C, though specific MIC values were not provided in the cited source.[4]

Core Mechanism of Antimicrobial Action

The antimicrobial action of macrocarpals is believed to be multi-faceted, targeting several key cellular processes in bacteria and fungi. The primary proposed mechanisms include disruption of the cell membrane and induction of oxidative stress.[5][6]

1. Disruption of Bacterial Cell Membrane:

The primary mode of action for macrocarpals is thought to be the disruption of the bacterial cell membrane.[1][5] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

2. Induction of Oxidative Stress:

Macrocarpals are also suggested to induce oxidative stress within the microbial cell through the generation of reactive oxygen species (ROS).[5][6] An excess of ROS can damage cellular components such as DNA, proteins, and lipids, contributing to cell death.

3. Enzyme Inhibition:

In the context of periodontopathic bacteria like Porphyromonas gingivalis, macrocarpals have been shown to inhibit the activity of Arg- and Lys-specific proteinases in a dose-dependent manner.[4] These enzymes are crucial virulence factors for these bacteria.

4. Inhibition of Bacterial Adhesion:

Macrocarpals have been demonstrated to strongly attenuate the binding of P. gingivalis to saliva-coated hydroxyapatite (B223615) beads, suggesting an anti-adhesion mechanism that could prevent biofilm formation.[4]

5. Antifungal Mechanism:

In fungi, the mechanism of action of Macrocarpal C has been elucidated to involve an increase in fungal membrane permeability, a surge in intracellular ROS production, and the induction of apoptosis via DNA fragmentation.[6][7]

Signaling Pathways and Logical Relationships

The following diagram illustrates the proposed multi-pronged mechanism of antimicrobial action for macrocarpals.

antimicrobial_mechanism cluster_macrocarpal This compound cluster_bacterial_cell Bacterial Cell cluster_outcomes Cellular Outcomes This compound This compound Cell_Membrane Cell Membrane Disruption This compound->Cell_Membrane ROS_Production ROS Production This compound->ROS_Production Enzyme_Inhibition Enzyme Inhibition (e.g., Gingipains) This compound->Enzyme_Inhibition Adhesion_Inhibition Inhibition of Adhesion This compound->Adhesion_Inhibition Membrane_Permeability Increased Membrane Permeability Cell_Membrane->Membrane_Permeability leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress causes Virulence_Reduction Reduced Virulence Enzyme_Inhibition->Virulence_Reduction results in Biofilm_Inhibition Inhibition of Biofilm Formation Adhesion_Inhibition->Biofilm_Inhibition prevents Cell_Death Cell Death Membrane_Permeability->Cell_Death Oxidative_Stress->Cell_Death Virulence_Reduction->Cell_Death Biofilm_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocols

Detailed methodologies are crucial for the continued investigation of macrocarpals. Below are protocols for key experiments.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using standard methods such as broth microdilution or agar (B569324) dilution.[5][8]

  • Broth Microdilution Method Workflow:

mic_workflow A Prepare this compound stock solution in DMSO B Perform two-fold serial dilutions in a 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum (0.5 McFarland) C->D E Incubate at 37°C for 24-48 hours D->E F Visually inspect for turbidity or measure OD600 E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination by broth microdilution.

  • Methodology:

    • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[5]

    • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are made in a 96-well microtiter plate using an appropriate growth medium.

    • Inoculum Preparation: The test microorganism is cultured to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[5]

    • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24-48 hours).[5]

    • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5]

2. Fungal Membrane Permeability Assay (SYTOX® Green Uptake)

This assay assesses damage to the fungal cell membrane.[6]

  • Methodology:

    • Fungal cells are incubated with varying concentrations of this compound.

    • SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes, is added to the cultures.

    • The fluorescence emitted by the fungal cells is measured using a fluorescence spectrometer. An increase in fluorescence indicates increased membrane permeability.[6]

3. Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS.[6]

  • Methodology:

    • Fungal or bacterial cells are treated with this compound.

    • A cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), is added.[6]

    • In the presence of ROS, the probe is oxidized and becomes fluorescent.

    • The fluorescence is quantified to determine the level of ROS production.[6]

4. Biofilm Inhibition and Eradication Assays

These assays evaluate the effect of this compound on bacterial biofilms.[9]

  • Experimental Workflow for Biofilm Inhibition Assay:

biofilm_inhibition_workflow A Prepare serial dilutions of This compound in a 96-well plate B Add standardized bacterial suspension to each well A->B C Incubate to allow biofilm formation B->C D Wash wells to remove planktonic bacteria C->D E Stain biofilm with Crystal Violet D->E F Solubilize the stain and measure absorbance E->F G Calculate percentage of biofilm inhibition F->G

Caption: Workflow for biofilm inhibition assay.

  • Methodology:

    • Inhibition of Biofilm Formation: The ability of this compound to prevent the initial attachment and growth of biofilms is assessed by adding the compound to the growth medium along with the bacterial inoculum.[9]

    • Eradication of Pre-formed Biofilms: To determine the efficacy against established biofilms, the compound is added to mature biofilms that have been allowed to form in a microtiter plate.[9]

    • Quantification: Biofilm biomass is typically quantified using a crystal violet staining assay. The viability of cells within the biofilm can be assessed using metabolic assays like the XTT assay.[9]

Conclusion

While direct studies on this compound are not extensively available, the existing literature on related macrocarpals provides a robust framework for understanding its antimicrobial potential. The proposed multi-target mechanism, involving cell membrane disruption, oxidative stress induction, and enzyme inhibition, makes this compound and its analogs promising candidates for the development of new antimicrobial agents, particularly against Gram-positive and periodontopathic bacteria. Further research is warranted to fully elucidate the specific molecular targets of this compound, evaluate its efficacy in vivo, and explore potential synergistic effects with existing antibiotics.

References

An In-depth Technical Guide to Macrocarpal K (CAS Number 218290-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, assigned the CAS number 218290-59-6, is a naturally occurring phloroglucinol (B13840) diterpenoid.[1] This compound is isolated from plant species of the Eucalyptus genus, notably Eucalyptus macrocarpa and Eucalyptus globulus.[2][3] As a member of the macrocarpal family of compounds, it shares a core structural motif with other related molecules such as Macrocarpal A, B, and C, which have garnered scientific interest for their diverse biological activities. This technical guide provides a comprehensive overview of the known information regarding this compound, including its physicochemical properties, and, where data is limited, draws upon findings from closely related macrocarpals to infer potential biological activities and mechanisms of action.

Physicochemical Properties

This compound is characterized by the molecular formula C₂₈H₄₀O₆ and a molecular weight of approximately 472.6 g/mol .[1][3] Structurally, it is comprised of a phloroglucinol dialdehyde (B1249045) core linked to a diterpene moiety. The phloroglucinol group, a key feature of this class of compounds, is recognized for its role in the defense mechanisms of plants.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number218290-59-6[1]
Molecular FormulaC₂₈H₄₀O₆[1][3]
Molecular Weight472.6 g/mol [1][3]
ClassPhloroglucinol Diterpenoid[1]
Natural Source(s)Eucalyptus species[2][3]

Biological Activity and Potential Applications

While specific quantitative data on the biological activities of this compound are not extensively available in the public domain, preliminary information suggests its potential as an antimicrobial agent. The proposed mechanism of action involves the disruption of microbial cell walls.[1] The unique chemical structure of this compound also presents opportunities for its use as a scaffold in the synthesis of novel antimicrobial compounds.[1]

Given the limited specific data for this compound, this guide will summarize the well-documented biological activities of its close structural analogs, Macrocarpal A and C, to provide a basis for potential research directions.

Antimicrobial Activity (Inferred from Related Macrocarpals)

Studies on related macrocarpals have demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Antibacterial Activity of Macrocarpal A and B:

Macrocarpal A and B have shown potent antibacterial activity against a range of Gram-positive bacteria.[2][4]

Table 2: Minimum Inhibitory Concentrations (MICs) of Macrocarpal A and B against Various Bacterial Strains

Bacterial StrainMIC (µg/mL) of Macrocarpal AMIC (µg/mL) of Macrocarpal BReference(s)
Staphylococcus aureus0.40.78 - 3.13[2][5]
Bacillus subtilis< 0.20.78 - 3.13[2][5]
Micrococcus luteusNot Reported0.78 - 3.13[2]
Mycobacterium smegmatisNot Reported0.78 - 3.13[2]

Antifungal Activity of Macrocarpal C:

Macrocarpal C has been identified as a significant antifungal component of Eucalyptus globulus leaves, exhibiting activity against dermatophytes like Trichophyton mentagrophytes.[6][7]

Table 3: Minimum Inhibitory Concentration (MIC) of Macrocarpal C against Trichophyton mentagrophytes

Fungal StrainMIC (µg/mL)Reference(s)
Trichophyton mentagrophytes1.95[6]

The antifungal mode of action for Macrocarpal C has been elucidated and is believed to involve three primary mechanisms: increased permeability of the fungal membrane, generation of intracellular reactive oxygen species (ROS), and induction of apoptosis via DNA fragmentation.[6][7]

Enzyme Inhibition (Inferred from Macrocarpal A, B, and C)

Certain macrocarpals have been investigated for their ability to inhibit dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes.

Table 4: Comparative DPP-4 Inhibitory Activity of Macrocarpals A, B, and C

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)Reference(s)
Macrocarpal A500~30%>500[8][9]
Macrocarpal B500~30%>500[8][9]
Macrocarpal C50~90%~35[8][9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a commonly employed technique.[2][6][11]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.[11]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria).[2][11]

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.[2][11]

  • Incubation: Incubate the plate under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]

  • Data Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.[6][11]

DPP-4 Inhibition Assay

The inhibitory activity of this compound against DPP-4 can be evaluated using a fluorometric assay.[8]

Protocol: Fluorometric DPP-4 Inhibition Assay

  • Reagent Preparation: Prepare solutions of DPP-4 enzyme, a fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), and this compound at various concentrations in an appropriate assay buffer.

  • Reaction Setup: In a 96-well black microplate, combine the assay buffer, DPP-4 enzyme solution, and the this compound solution.[8]

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Fluorescence Measurement: Measure the fluorescence of the reaction product at appropriate excitation and emission wavelengths (e.g., ~360 nm excitation and ~460 nm emission for 7-amino-4-methylcoumarin) using a microplate reader.[8]

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[8]

Visualizations

Postulated Antimicrobial Mechanism of Action

Based on the known activities of related phloroglucinol compounds, the antimicrobial action of this compound is likely multifaceted, targeting the bacterial cell envelope and intracellular processes.

This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Targets Cell Wall Disruption Cell Wall Disruption Bacterial Cell->Cell Wall Disruption Membrane Permeabilization Membrane Permeabilization Bacterial Cell->Membrane Permeabilization Inhibition of Essential Enzymes Inhibition of Essential Enzymes Bacterial Cell->Inhibition of Essential Enzymes Generation of ROS Generation of ROS Bacterial Cell->Generation of ROS Cell Death Cell Death Cell Wall Disruption->Cell Death Membrane Permeabilization->Cell Death Inhibition of Essential Enzymes->Cell Death Generation of ROS->Cell Death

Caption: Postulated antimicrobial mechanisms of this compound.

Experimental Workflow for Bioactivity Screening

The general workflow for isolating and evaluating the biological activity of macrocarpals from their natural source involves a systematic process of extraction, fractionation, purification, and bioassays.

A Eucalyptus Leaves B Extraction (e.g., 80% Acetone) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate) C->D E Bioactive Fraction D->E F Chromatographic Purification (Silica Gel, HPLC) E->F G Pure this compound F->G H Antimicrobial Assays (MIC, etc.) G->H I Enzyme Inhibition Assays (DPP-4, etc.) G->I J Cytotoxicity Assays G->J

Caption: General workflow for isolation and bioactivity screening of this compound.

Conclusion

This compound (CAS 218290-59-6) is a phloroglucinol diterpenoid with potential as an antimicrobial agent. While direct experimental data for this specific compound is limited, research on its close analogs, Macrocarpals A, B, and C, provides a strong rationale for further investigation. The provided experimental protocols and conceptual frameworks for its mechanism of action offer a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product. Future studies should focus on obtaining specific quantitative data for this compound's biological activities and elucidating its precise molecular targets and signaling pathways.

References

Macrocarpal K (C28H40O6): A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Macrocarpal K, a member of the phloroglucinol (B13840) meroterpenoid class of natural products, possesses the molecular formula C28H40O6. Isolated from various species of the Eucalyptus genus, this compound has garnered scientific interest for its potential therapeutic applications, particularly its antimicrobial properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activities, and proposed mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside visualizations of its purported signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Among these, the macrocarpals, a class of formylated phloroglucinol meroterpenoids predominantly found in Eucalyptus species, have demonstrated a range of promising biological activities. This compound, with the molecular formula C28H40O6, is a constituent of this family of compounds[1][2]. Structurally, macrocarpals are characterized by a phloroglucinol core linked to a terpenoid moiety.

This whitepaper synthesizes the available scientific literature on this compound and its closely related analogues. Due to a paucity of data specific to this compound, information from studies on other macrocarpals sharing the same molecular formula (such as Macrocarpals B-F) and related compounds (like Macrocarpal C) is included to provide a broader context for its potential biological profile. The primary focus is on its antimicrobial effects, with detailed methodologies provided to facilitate further research and development.

Physicochemical Properties

This compound is a complex organic molecule with the following computed properties:

PropertyValueReference
Molecular Formula C28H40O6[1][2]
Molecular Weight 472.6 g/mol [1][2]
IUPAC Name 5-[(1R)-1-[(1S,4aS,6R,8aS)-6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde[2]
Appearance Likely a slightly yellowish powder (inferred from related macrocarpals)
General Class Phloroglucinol dialdehyde (B1249045) diterpene

Biological Activity

The primary biological activity reported for macrocarpals is their antimicrobial effect, demonstrating efficacy against a range of pathogens.

Antibacterial Activity

While specific data for this compound is limited, studies on a mixture of macrocarpals (B-G), which includes compounds with the same molecular formula as this compound, have shown activity against Gram-positive bacteria.

Bacterial StrainMIC (µg/mL) of Macrocarpal Mixture (B-G)Reference
Bacillus subtilis0.78 - 3.13[3]
Staphylococcus aureus0.78 - 3.13[3]
Antifungal Activity

Research on the closely related Macrocarpal C has elucidated its antifungal properties. This provides a strong indication of the potential antifungal activity of this compound.

Fungal StrainMIC (µg/mL) of Macrocarpal CReference
Trichophyton mentagrophytes1.95[4]

Mechanism of Action

The precise molecular targets of this compound are yet to be fully elucidated. However, studies on related macrocarpals suggest a multi-pronged mechanism of action, particularly in their antifungal capacity. The proposed mechanism for Macrocarpal C against Trichophyton mentagrophytes involves a cascade of events leading to fungal cell death.

  • Disruption of Fungal Cell Membrane: Macrocarpal C increases the permeability of the fungal cell membrane[4].

  • Generation of Reactive Oxygen Species (ROS): The compound induces the production of intracellular ROS[4].

  • DNA Fragmentation: The accumulation of ROS is believed to lead to DNA damage and subsequent fragmentation, a hallmark of apoptosis[4].

dot

Antifungal_Mechanism_of_Action Proposed Antifungal Mechanism of Macrocarpals cluster_0 Cellular Events This compound This compound Membrane_Permeability Increased Membrane Permeability This compound->Membrane_Permeability Disrupts ROS_Production Reactive Oxygen Species (ROS) Production Membrane_Permeability->ROS_Production Leads to DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation Induces Apoptosis Fungal Cell Apoptosis DNA_Fragmentation->Apoptosis Results in

Caption: Proposed antifungal mechanism of action for macrocarpals.

Experimental Protocols

The following protocols are based on established methodologies for the isolation and biological evaluation of macrocarpals and can be adapted for the study of this compound.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of macrocarpals from Eucalyptus leaves.

dot

Isolation_Workflow General Workflow for Macrocarpal Isolation Plant_Material Eucalyptus Leaves (Dried and Powdered) Extraction Extraction with 80% Acetone (B3395972) Plant_Material->Extraction Fractionation Liquid-Liquid Fractionation (Ethyl Acetate) Extraction->Fractionation Silica_Gel_Chromatography Silica (B1680970) Gel Column Chromatography Fractionation->Silica_Gel_Chromatography Sephadex_Chromatography Sephadex LH-20 Column Chromatography Silica_Gel_Chromatography->Sephadex_Chromatography HPLC Reversed-Phase HPLC Sephadex_Chromatography->HPLC Pure_Macrocarpal_K Pure this compound HPLC->Pure_Macrocarpal_K

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered leaves of the source Eucalyptus species are extracted with 80% aqueous acetone.

  • Fractionation: The crude acetone extract is subjected to liquid-liquid partitioning with ethyl acetate (B1210297) to separate compounds based on polarity. The ethyl acetate fraction, typically containing the macrocarpals, is collected.

  • Initial Chromatographic Purification: The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

  • Further Purification: Active fractions from the silica gel column are further purified using Sephadex LH-20 column chromatography.

  • Final Purification: The final purification to yield pure this compound is achieved through reversed-phase high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method.

Methodology:

  • Preparation of this compound Solution: A stock solution of purified this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium for the test microorganism.

  • Inoculation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is added to each well.

  • Incubation: The microtiter plate is incubated under optimal conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound, a phloroglucinol meroterpenoid from Eucalyptus species, represents a promising scaffold for the development of new antimicrobial agents. While data specific to this compound is currently limited, the biological activities of its close structural analogues suggest a potent antimicrobial profile. The proposed mechanism of action, involving cell membrane disruption and induction of oxidative stress, indicates a potential for broad-spectrum activity and a lower likelihood of resistance development compared to single-target agents.

Future research should focus on the following areas:

  • Definitive Isolation and Characterization: Targeted isolation and complete spectroscopic characterization of this compound are essential to confirm its structure and purity.

  • Comprehensive Biological Profiling: In-depth evaluation of the antimicrobial spectrum of pure this compound, including its activity against a wider range of clinically relevant bacteria and fungi, is required. Determination of its IC50 and MIC values against these pathogens is a priority.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound in both microbial and mammalian cells will be crucial for understanding its therapeutic potential and potential off-target effects.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivative found in plants of the Eucalyptus genus, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] Like other members of the macrocarpal family, it is a subject of significant research interest due to its potential biological activities, including antimicrobial properties.[3] The general mode of action for closely related macrocarpals involves the disruption of microbial cell walls, highlighting its potential in the development of new therapeutic agents.[3] This document provides a detailed protocol for the extraction and purification of this compound, based on established methodologies for analogous compounds isolated from Eucalyptus species.

Physicochemical Properties of Macrocarpals

A summary of the key physicochemical properties of this compound and its related compounds is presented in the table below.

PropertyValue
Molecular Formula C₂₈H₄₀O₆
Molecular Weight 472.6 g/mol
General Class Phloroglucinol dialdehyde diterpene
Appearance Typically a slightly yellowish powder
Source Eucalyptus species (e.g., Eucalyptus macrocarpa, Eucalyptus globulus)[1][2]

Extraction and Purification Workflow

The following diagram outlines the general workflow for the extraction and purification of this compound from Eucalyptus leaves.

Extraction_Purification_Workflow Plant_Material Eucalyptus Leaves (powdered) Extraction Solvent Extraction (80% Acetone (B3395972) or 95% Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate (B1210297)/Water & Hexane (B92381) Wash) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Enriched with Macrocarpals) Partitioning->EtOAc_Fraction Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Active_Fractions Bioactive Fractions Fraction_Collection->Active_Fractions Sephadex_Chromatography Sephadex LH-20 Chromatography (Size Exclusion) Active_Fractions->Sephadex_Chromatography Purified_Fractions Further Purified Fractions Sephadex_Chromatography->Purified_Fractions RP_HPLC Reversed-Phase HPLC (C18 Column) Purified_Fractions->RP_HPLC Pure_Macrocarpal_K Pure this compound RP_HPLC->Pure_Macrocarpal_K

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of macrocarpals from Eucalyptus leaves and can be adapted for the purification of this compound.[1][4]

I. Plant Material and Extraction
  • Plant Material Preparation: Air-dried leaves of Eucalyptus macrocarpa are ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered leaves in 80% aqueous acetone at a solid-to-solvent ratio of 1:10 (w/v).

    • Alternatively, perform reflux extraction with 95% ethanol (B145695) for 1-2 hours.[5]

    • Repeat the extraction process three times to ensure the exhaustive extraction of the target compounds.

  • Concentration: Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

II. Solvent Partitioning and Fractionation
  • Initial Partitioning: Suspend the crude extract in water and partition it with an equal volume of ethyl acetate. Repeat this process three to four times.

  • Fraction Collection: Combine the ethyl acetate fractions, which will contain the majority of the macrocarpals.

  • Hexane Wash: Wash the combined ethyl acetate fraction with n-hexane to remove nonpolar impurities such as essential oils. The hexane fraction is typically discarded.

  • Concentration: Concentrate the resulting ethyl acetate fraction under reduced pressure to obtain a paste enriched with macrocarpals.

III. Chromatographic Purification

A. Silica Gel Column Chromatography

  • Column Packing: Pack a silica gel (60 Å, 70-230 mesh) column using a slurry method with a nonpolar solvent such as chloroform (B151607) or a hexane-ethyl acetate mixture.

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Gradient Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common mobile phase system is a gradient of methanol (B129727) in chloroform (e.g., starting from 100% chloroform and gradually increasing to 10% methanol in chloroform).[4]

  • Fraction Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and visualizing with a UV lamp (254 nm) or an appropriate staining reagent.

  • Pooling Fractions: Pool the fractions containing the compounds of interest based on their TLC profiles.

B. Sephadex LH-20 Column Chromatography

  • Purpose: This step is used for further purification and separation of compounds based on their molecular size and polarity.

  • Procedure: Dissolve the pooled fractions from the silica gel column in methanol and apply them to a Sephadex LH-20 column equilibrated with methanol.

  • Elution: Elute the column with methanol and collect fractions. Monitor the fractions by TLC to identify those containing the target macrocarpal.

C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Final Purification: The final purification to obtain high-purity this compound is achieved using RP-HPLC.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) is typically used.[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common mobile phase system. A typical gradient might run from 40% to 100% acetonitrile over 30-40 minutes.[4]

  • Detection: A UV detector set at approximately 275-280 nm is suitable for detecting macrocarpals.[4][6]

  • Injection and Collection: Dissolve the semi-purified fractions in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject onto the HPLC system. Collect the peak corresponding to this compound.

  • Purity Assessment: The purity of the isolated compound can be assessed by analytical HPLC.

Quantitative Data

The following table summarizes the reported yields of various macrocarpals from the leaves of Eucalyptus macrocarpa. While specific yields for this compound are not detailed in the cited literature, this data provides a representative expectation for the extraction of this class of compounds.

CompoundYield (mg from 2880 g of leaves)
Macrocarpal A 252.5
Macrocarpal B 51.9
Macrocarpal C 20.0
Macrocarpal D 56.8
Macrocarpal E 14.6
Macrocarpal F 11.4
Macrocarpal G 47.3
Data from Yamakoshi et al. (1992)[1]

Proposed Antifungal Mechanism of Action

Based on studies of the closely related Macrocarpal C, the proposed antifungal mechanism of action for this compound against dermatophytes such as Trichophyton mentagrophytes is illustrated below.[5][7]

Antifungal_Mechanism Macrocarpal_K This compound Fungal_Cell Fungal Cell Macrocarpal_K->Fungal_Cell Interacts with Membrane_Permeability Increased Membrane Permeability Fungal_Cell->Membrane_Permeability ROS_Production Increased Intracellular ROS Production Fungal_Cell->ROS_Production DNA_Fragmentation DNA Fragmentation Fungal_Cell->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed antifungal mechanism of action for this compound.

The antifungal activity of macrocarpals is associated with an increase in fungal membrane permeability, the production of intracellular reactive oxygen species (ROS), and the induction of apoptosis through DNA fragmentation.[5][7]

Conclusion

This document provides a comprehensive, though generalized, protocol for the extraction and purification of this compound from Eucalyptus species. The methodologies are based on well-established procedures for structurally similar compounds. Researchers can adapt these protocols to suit their specific laboratory conditions and instrumentation. The provided quantitative data offers a benchmark for expected yields, and the proposed mechanism of action provides a basis for further pharmacological investigation.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, has demonstrated promising antifungal properties. This document provides detailed application notes and standardized protocols for determining the in vitro antifungal susceptibility of this compound against various fungal pathogens. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy. Furthermore, insights into the potential mechanism of action are discussed, along with relevant signaling pathways that may be affected in fungal cells upon treatment with this compound. While specific data for this compound is limited in publicly available literature, data for the closely related compound, Macrocarpal C, is used as a representative example to illustrate the application of these protocols.

Data Presentation: Antifungal Activity of Macrocarpals

The antifungal efficacy of macrocarpals is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for Macrocarpal C against the dermatophyte Trichophyton mentagrophytes.

Fungal SpeciesCompoundMIC (µg/mL)Reference
Trichophyton mentagrophytesMacrocarpal C1x MIC[1][2][3]
Trichophyton rubrumMacrocarpal CNot specified[1]
Paecilomyces variotiiMacrocarpal CNot specified[1]

Note: The exact MIC value in µg/mL for the "1x MIC" concentration used in the referenced study was not explicitly stated in the abstract. For research purposes, it is crucial to determine the specific MIC value through the protocols outlined below.

Experimental Protocols

Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)

This protocol is designed to determine the MIC of this compound against filamentous fungi, such as Trichophyton mentagrophytes.[1][2][3]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum, standardized to the appropriate concentration

  • Positive control antifungal agent (e.g., Terbinafine hydrochloride, Nystatin)[1][2]

  • Negative control (medium with solvent)

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Preparation of this compound Dilutions:

    • Create a serial two-fold dilution of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL, though this may be adjusted based on the expected potency of the compound.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation is evident.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10´ to 5 x 10´ CFU/mL using a hemocytometer or by spectrophotometric correlation.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound, positive control, or negative control. This will bring the final volume in each well to 200 µL.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 28-35°C) for a duration appropriate for the growth of the test fungus (typically 48-96 hours for most filamentous fungi).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye or through a dissecting microscope.

Protocol 2: Investigation of the Mechanism of Action

Based on studies of Macrocarpal C, the antifungal action of this compound may involve disruption of the fungal cell membrane, generation of reactive oxygen species (ROS), and induction of apoptosis.[1][2][3]

2.1 Fungal Membrane Permeability Assay (using SYTOX® Green)

  • Principle: SYTOX® Green is a fluorescent dye that can only enter cells with compromised plasma membranes.

  • Procedure:

    • Treat fungal cells with varying concentrations of this compound (e.g., 0.25x, 0.5x, and 1x MIC).[1]

    • Incubate with SYTOX® Green.

    • Measure the fluorescence intensity. An increase in fluorescence indicates increased membrane permeability.[1]

2.2 Reactive Oxygen Species (ROS) Production Assay

  • Principle: Cellular ROS can be detected using fluorescent probes like 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate.

  • Procedure:

    • Load fungal cells with the fluorescent probe.

    • Treat the cells with this compound.

    • Monitor the increase in fluorescence over time, which corresponds to the level of intracellular ROS.[1]

2.3 DNA Fragmentation (Apoptosis) Assay (TUNEL Assay)

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Expose fungal cells to this compound for different durations.

    • Fix and permeabilize the cells.

    • Perform the TUNEL assay according to the manufacturer's instructions.

    • Analyze the cells using fluorescence microscopy or flow cytometry to detect DNA fragmentation.[1]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound prep_compound->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum add_inoculum Inoculate Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at Optimal Temperature add_inoculum->incubate read_mic Visually Read MIC incubate->read_mic quant_read Optional: Spectrophotometric Reading read_mic->quant_read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Mechanism of Action and Affected Signaling Pathways

The mechanism of action of Macrocarpal C, and likely other macrocarpals, involves the induction of cellular stress.[1][2] This can trigger compensatory stress response signaling pathways in the fungus.

G cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_signaling Fungal Stress Response Pathways macrocarpal This compound membrane_damage Membrane Permeabilization macrocarpal->membrane_damage ros Increased ROS Production macrocarpal->ros dna_damage DNA Fragmentation macrocarpal->dna_damage cwi Cell Wall Integrity (CWI) Pathway Activation membrane_damage->cwi Stress Signal hog High Osmolarity Glycerol (HOG) Pathway Activation ros->hog Oxidative Stress apoptosis Apoptosis dna_damage->apoptosis cell_survival Cell Survival (Tolerance) cwi->cell_survival Compensatory Response hog->cell_survival Compensatory Response cell_death Cell Death apoptosis->cell_death Leads to

Caption: Postulated mechanism of action and resulting cellular responses.

Concluding Remarks

The protocols and information provided herein serve as a comprehensive guide for the antifungal susceptibility testing of this compound. Adherence to standardized methods, such as those provided by the CLSI, is essential for generating reliable and comparable data.[4][5][6][7] Further investigation into the precise molecular targets and the impact on various fungal signaling pathways will be crucial for the development of this compound as a potential antifungal therapeutic. The emergence of antifungal resistance underscores the importance of exploring novel compounds and their mechanisms of action.[6]

References

Application Notes and Protocols for Macrocarpal K in Microbial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a phloroglucinol (B13840) derivative isolated from the leaves of Eucalyptus species, notably Eucalyptus macrocarpa.[1] As a member of the macrocarpal class of compounds, it exhibits significant antimicrobial properties, making it a compound of interest for the development of new therapeutic agents against a range of microbial pathogens. Macrocarpals have demonstrated both antibacterial and antifungal activities.[2][3] The mechanism of action, particularly for related compounds like Macrocarpal C, involves disruption of microbial cell integrity, induction of oxidative stress, and initiation of programmed cell death pathways.[3][4][5]

These application notes provide a comprehensive guide for researchers investigating the microbial growth inhibition properties of this compound. Detailed protocols for key experiments are outlined to ensure reproducibility and accurate assessment of its antimicrobial efficacy.

Data Presentation

The antimicrobial activity of various macrocarpals has been quantified against several microbial species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data to facilitate comparative analysis.

Table 1: Antibacterial Activity of Macrocarpals

CompoundTarget MicroorganismMIC (µg/mL)
Macrocarpal ABacillus subtilis PCI219< 0.2[6]
Macrocarpal AStaphylococcus aureus FDA209P0.4[6]
Macrocarpal CPorphyromonas gingivalis-
Macrocarpals A, B, CPorphyromonas gingivalisGrowth strongly inhibited[2]
Phloroglucinol Derivative A5Methicillin-resistant Staphylococcus aureus (MRSA)0.98[7][8]

Table 2: Antifungal Activity of Macrocarpals

CompoundTarget MicroorganismMIC (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95[3]
Macrocarpal CTrichophyton rubrum-
Macrocarpal CPaecilomyces variotii-

Experimental Protocols

Detailed methodologies for essential experiments in the study of this compound's antimicrobial properties are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against both bacteria and fungi.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile pipette tips and multichannel pipettor

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh culture, prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for fungi).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (B569324) (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a uniform lawn of growth.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration for the test organism.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to this compound.

Protocol 3: Assay for Inhibition of Bacterial Enzymes (e.g., P. gingivalis Proteinases)

This protocol outlines a general method to assess the inhibitory effect of this compound on bacterial enzymes.

Materials:

  • Purified bacterial enzyme (e.g., Arg-gingipain and Lys-gingipain from P. gingivalis)

  • Specific fluorogenic or chromogenic substrate for the enzyme

  • This compound at various concentrations

  • Appropriate buffer solution

  • 96-well microtiter plate (black or clear, depending on the detection method)

  • Fluorometer or spectrophotometer

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the buffer, the purified enzyme, and different concentrations of this compound.

    • Include control wells with the enzyme and buffer but no inhibitor (positive control) and wells with buffer and substrate but no enzyme (negative control).

  • Pre-incubation:

    • Pre-incubate the enzyme with this compound for a specific period (e.g., 10-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Measure the fluorescence or absorbance at regular intervals to monitor the rate of product formation.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS) in Fungi

This protocol uses a cell-permeable fluorogenic probe to measure ROS production in fungal cells treated with this compound.

Materials:

  • Fungal cell culture

  • This compound

  • 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • 96-well black microtiter plate

  • Fluorometer

Procedure:

  • Cell Treatment:

    • Treat fungal cells with different concentrations of this compound (including a no-treatment control) for a specified duration.

  • Staining:

    • Wash the cells with PBS and then incubate them with a solution of carboxy-H₂DCFDA in PBS (e.g., 10 µM) for 30-60 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells again with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the probe (e.g., ~495 nm excitation and ~529 nm emission for fluorescein). An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 5: TUNEL Assay for Detection of Apoptosis-like Cell Death in Fungi

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Fungal cell culture

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat fungal cells with this compound.

    • Harvest the cells and fix them with the fixation solution.

  • Permeabilization:

    • Wash the fixed cells and then permeabilize them with the permeabilization solution to allow the labeling reagents to enter the cells.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the permeabilized cells with the TdT enzyme and labeled dUTPs.

  • Detection:

    • Analyze the cells using a fluorescence microscope or flow cytometer to detect the fluorescent signal from the labeled dUTPs incorporated into the fragmented DNA. An increase in the number of TUNEL-positive cells indicates an increase in apoptosis-like cell death.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation prep_macro Prepare this compound Stock Solution mic Broth Microdilution (MIC) prep_macro->mic disk Disk Diffusion prep_macro->disk enzyme Bacterial Enzyme Inhibition prep_macro->enzyme ros Fungal ROS Production prep_macro->ros tunel Fungal Apoptosis (TUNEL) prep_macro->tunel prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->mic prep_inoculum->disk mic->enzyme Inform concentration selection mic->ros mic->tunel

Caption: Experimental workflow for assessing this compound's antimicrobial activity.

Proposed Antifungal Mechanism of Action of this compound

G MacrocarpalK This compound Membrane Fungal Cell Membrane MacrocarpalK->Membrane Interacts with Permeability Increased Membrane Permeability Membrane->Permeability ROS Increased Intracellular ROS Permeability->ROS Leads to DNA_damage DNA Fragmentation ROS->DNA_damage Induces Apoptosis Apoptosis-like Cell Death DNA_damage->Apoptosis

Caption: Proposed antifungal signaling pathway of this compound.

Proposed Antibacterial Mechanism of Action of this compound

G MacrocarpalK This compound Enzymes Bacterial Proteinases (e.g., Gingipains) MacrocarpalK->Enzymes Membrane_Damage Cell Membrane Damage MacrocarpalK->Membrane_Damage Potential Inhibition Enzyme Inhibition Enzymes->Inhibition Growth_Inhibition Inhibition of Bacterial Growth Inhibition->Growth_Inhibition ROS ROS Production Membrane_Damage->ROS Induces ROS->Growth_Inhibition

Caption: Proposed antibacterial mechanisms of this compound.

References

Application Notes and Protocols for Dissolving Macrocarpal K in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocarpal K is a phloroglucinol (B13840) derivative isolated from Eucalyptus species, notably Eucalyptus macrocarpa.[1] As a member of the phloroglucinol class of polyphenolic compounds, this compound has garnered significant interest for its potent antimicrobial properties, demonstrating efficacy against a range of pathogenic bacteria.[1] This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common aprotic solvent used for in vitro assays. Adherence to this protocol is crucial for ensuring the compound's stability and obtaining reproducible experimental results. The primary antimicrobial mechanisms of phloroglucinols like this compound involve the disruption of the bacterial cell membrane and the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2][3][4]

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC₂₈H₄₀O₆
Molecular Weight472.6 g/mol
AppearancePale yellow to white powder
StorageStore at -20°C for long-term stability
Table 2: Recommended Stock Solution Parameters for In Vitro Assays
ParameterRecommendationNotes
SolventDimethyl Sulfoxide (DMSO), cell culture gradeHighly polar aprotic solvent capable of dissolving many nonpolar compounds.
Stock Solution Concentration1 - 10 mg/mLA 1 mg/mL stock solution is a common starting point for antimicrobial assays.[5] Higher concentrations may be achievable, but solubility should be visually confirmed.
Storage of Stock SolutionAliquot and store at -20°C or -80°CAvoid repeated freeze-thaw cycles to maintain compound integrity.
Final DMSO Concentration in Assay< 0.5% (v/v)To minimize solvent-induced cytotoxicity. Ideally ≤ 0.1%.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound in DMSO

This protocol describes the preparation of a 1 mg/mL stock solution, which can be further diluted for various in vitro applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution at room temperature for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there is no particulate matter.

  • Sterilization (Optional): If required for the specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Antimicrobial Assays

This protocol outlines the serial dilution of the this compound stock solution to prepare working concentrations for antimicrobial susceptibility testing, such as determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate sterile liquid growth medium

  • Sterile 96-well microtiter plates

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Intermediate Dilution: To minimize the final DMSO concentration, it is recommended to first prepare an intermediate dilution of the stock solution in the growth medium. For example, to achieve a final concentration of 100 µg/mL, you can add 10 µL of the 1 mg/mL stock solution to 90 µL of MHB.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the intermediate solution with the appropriate growth medium to achieve the desired range of concentrations for the assay.

  • Solvent Control: It is critical to include a solvent control in your experiment. This well should contain the highest concentration of DMSO used in the assay (without this compound) to assess any effect of the solvent on microbial growth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate according to the specific assay protocol (e.g., broth microdilution).

Mandatory Visualization

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation for Assay cluster_controls Essential Controls weigh Weigh 1 mg This compound add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store_stock Aliquot and Store at -20°C/-80°C dissolve->store_stock intermediate_dilution Prepare Intermediate Dilution in Growth Medium store_stock->intermediate_dilution Use Aliquot serial_dilution Perform Serial Dilutions in 96-well Plate intermediate_dilution->serial_dilution add_inoculum Inoculate with Bacteria serial_dilution->add_inoculum incubate Incubate and Analyze add_inoculum->incubate solvent_control Solvent Control (DMSO only) growth_control Growth Control (No Compound) positive_control Positive Control (Known Antibiotic)

Caption: Workflow for the preparation of this compound stock and working solutions.

signaling_pathway Proposed Antimicrobial Signaling Pathway of this compound cluster_membrane Bacterial Cell Membrane Disruption cluster_ros Induction of Oxidative Stress cluster_damage Cellular Damage MK This compound membrane_damage Direct Interaction with Bacterial Cell Membrane MK->membrane_damage ros_production Induction of Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) MK->ros_production leakage Increased Membrane Permeability & Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) membrane_damage->leakage cell_death Bacterial Cell Death leakage->cell_death oxidative_stress Oxidative Stress ros_production->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage lipid_damage Lipid Peroxidation oxidative_stress->lipid_damage protein_damage Protein Damage oxidative_stress->protein_damage dna_damage->cell_death lipid_damage->cell_death protein_damage->cell_death

Caption: Proposed antimicrobial signaling pathway of this compound.

References

Application Notes and Protocols for Macrocarpal K in Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are prospective and intended to guide research into the potential use of Macrocarpal K as a food preservative. Currently, there is a lack of specific data in the public domain regarding the application of this compound in food systems. The information presented is based on the known antimicrobial and antioxidant properties of related macrocarpal compounds and the broader class of phloroglucinol (B13840) derivatives found in Eucalyptus species.

Introduction

This compound is a naturally occurring phloroglucinol derivative isolated from Eucalyptus species, such as Eucalyptus macrocarpa.[1] Phloroglucinols are polyphenolic compounds recognized for their role in plant defense and have garnered scientific interest for their potential therapeutic applications, including antimicrobial and anti-inflammatory activities.[1][2][3] The structural characteristics of macrocarpals suggest their potential to act as potent bioactive agents. Specifically, their proposed mode of action involves the disruption of microbial cell walls, making them promising candidates for development as natural food preservatives.[1][3]

The demand for natural alternatives to synthetic food preservatives is growing, driven by consumer preferences for "clean label" products. Plant-derived compounds, such as those from Eucalyptus, are being increasingly investigated for their potential to extend the shelf-life and enhance the safety of food products by combating microbial spoilage and oxidative degradation.[4][5][6] These application notes provide a framework for researchers to explore the efficacy of this compound in food preservation.

Application Notes

This compound is anticipated to function as a dual-action preservative, exhibiting both antimicrobial and antioxidant properties. Its application could be particularly relevant in food matrices susceptible to both microbial growth and lipid oxidation.

1. Potential Food Applications:

  • Meat and Poultry Products: Raw, cooked, and processed meats are prone to spoilage by Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes) and lipid oxidation, which leads to rancidity and discoloration. Given that related macrocarpals have shown activity against Gram-positive bacteria, this compound could be effective in these products.[7]

  • Beverages: Fruit juices and other beverages can be spoiled by yeasts and molds.[1] Extracts from Eucalyptus have demonstrated anti-yeast potential in fruit juice, suggesting a possible application for purified compounds like this compound.[1][8]

  • Dairy Products: Cheeses and yogurts are other food categories where microbial spoilage is a concern and where natural preservatives are sought.[6]

2. Mechanism of Action:

  • Antimicrobial Action: The primary antimicrobial mechanism of phloroglucinol derivatives is believed to involve the disruption of microbial cell membrane integrity.[9][10] This can lead to the leakage of intracellular components, dissipation of the membrane potential, and ultimately, cell death. Additionally, for some related compounds, the induction of reactive oxygen species (ROS) has been identified as a key factor in their antimicrobial effect.[9][11]

  • Antioxidant Action: As a phenolic compound, this compound is expected to possess antioxidant activity by scavenging free radicals, which are responsible for the oxidative deterioration of fats and lipids in food.[12] This can help to prevent the development of off-flavors and maintain the nutritional quality of the food.

3. Challenges and Considerations:

  • Organoleptic Impact: The introduction of any new ingredient must be evaluated for its effect on the taste, smell, and texture of the food product.

  • Solubility and Stability: The solubility of this compound in aqueous and lipid phases of food systems will influence its efficacy and must be determined. Its stability under various food processing conditions (e.g., heat, pH changes) also requires investigation.

  • Regulatory Status: The use of this compound as a food additive would require regulatory approval, which involves comprehensive safety and toxicity studies.

Data Presentation

Due to the absence of specific quantitative data for this compound, the following tables summarize the reported antimicrobial and antioxidant activities of related macrocarpal compounds and Eucalyptus extracts to provide a contextual baseline for researchers.

Table 1: Antimicrobial Activity of Related Macrocarpal Compounds

CompoundTest OrganismActivityMinimum Inhibitory Concentration (MIC)Source
Macrocarpal ABacillus subtilis PCI219Antibacterial< 0.2 µg/mL[7]
Macrocarpal AStaphylococcus aureus FDA209PAntibacterial0.4 µg/mL[7]
Macrocarpal CTrichophyton mentagrophytesAntifungal1.95 µg/mL[11]

Table 2: Antioxidant Activity of Eucalyptus and Related Plant Extracts

Extract SourceAssayResult (IC₅₀ Value or equivalent)Source
Eucalyptus globulus Essential OilDPPH Radical ScavengingIC₅₀ = 425.4 ± 6.79 mg/mL[4]
Phaleria macrocarpa Ethanol ExtractDPPH Radical Scavenging46.113 ± 1.535 µg/mL[13]
Phaleria macrocarpa Ethanol ExtractFerric Reducing Antioxidant Power (FRAP)54.285 ± 1.139 mg AAE/g[13]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of foodborne pathogens.

  • Materials: this compound, appropriate broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeasts), 96-well microtiter plates, incubator, spectrophotometer, cultures of relevant foodborne pathogens (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli, Aspergillus niger).

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired starting concentration in the broth medium.

    • Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate, each containing 100 µL of broth.

    • Prepare an inoculum of the test microorganism and adjust its concentration to approximately 1 x 10⁶ CFU/mL.

    • Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of 5 x 10⁵ CFU/mL.

    • Include positive controls (broth with inoculum, no this compound) and negative controls (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[14][15]

Protocol 2: Assessment of Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol measures the ability of this compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[16]

  • Materials: this compound, DPPH, methanol (B129727), UV-Vis spectrophotometer, ascorbic acid (as a positive control).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in methanol.

    • In a test tube, mix a specific volume of the this compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm against a methanol blank.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.

    • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

Protocol 3: Efficacy in a Model Food System (Ground Meat)

This protocol evaluates the effectiveness of this compound in preserving the quality of a real food product during refrigerated storage.

  • Materials: Freshly ground meat (e.g., beef, chicken), this compound, sterile packaging materials, refrigerator, equipment for microbial analysis (e.g., stomacher, petri dishes, agar (B569324) media), equipment for lipid oxidation analysis (e.g., spectrophotometer for TBARS assay).

  • Procedure:

    • Prepare different concentrations of this compound to be tested.

    • Divide the ground meat into batches and treat each batch with a different concentration of this compound. Include a control batch with no added preservative and a batch with a conventional preservative (e.g., BHT/BHA).

    • Package the meat samples and store them at refrigeration temperature (e.g., 4°C).

    • At regular intervals (e.g., day 0, 3, 6, 9), take samples for analysis:

      • Microbiological Analysis: Determine the total viable count (TVC) and the count of specific spoilage or pathogenic bacteria using standard plating methods.

      • Lipid Oxidation Analysis: Measure the extent of lipid oxidation using the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde, a secondary product of lipid oxidation.

      • Sensory Evaluation: A trained panel can assess changes in color, odor, and overall appearance of the meat samples.

Visualizations

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_situ In Situ Analysis Antimicrobial Antimicrobial Activity (MIC Assay) FoodSystem Application to Model Food System (e.g., Ground Meat) Antimicrobial->FoodSystem Antioxidant Antioxidant Activity (DPPH, FRAP Assays) Antioxidant->FoodSystem Microbial Microbial Analysis (TVC, Pathogens) FoodSystem->Microbial Lipid Lipid Oxidation (TBARS Assay) FoodSystem->Lipid Sensory Sensory Evaluation (Color, Odor) FoodSystem->Sensory Evaluation Efficacy Evaluation Microbial->Evaluation Lipid->Evaluation Sensory->Evaluation Start This compound Isolate Start->Antimicrobial Start->Antioxidant

Caption: Proposed experimental workflow for evaluating this compound as a food preservative.

Antimicrobial_Mechanism cluster_cell Bacterial Cell MK This compound Membrane Cell Membrane MK->Membrane Disruption ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Induces DNA DNA Damage ROS->DNA Proteins Protein Dysfunction ROS->Proteins Death Cell Death DNA->Death Proteins->Death

Caption: Hypothesized antimicrobial mechanism of action for this compound.

References

Application Notes and Protocols: Investigating the Synergistic Effects of Macrocarpal K with Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the potential synergistic antimicrobial effects of Macrocarpal K, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, when used in combination with conventional antibiotics.[1][2] While direct studies on this compound's synergistic activity are limited, research on other phloroglucinol derivatives suggests a promising avenue for overcoming antibiotic resistance.[3][4]

The protocols outlined below provide a framework for determining the synergistic potential of this compound and elucidating its mechanism of action.

Introduction to this compound and Antimicrobial Synergy

This compound is a natural compound belonging to the phloroglucinol class, known for its antimicrobial properties.[1][2] The proposed mechanism of action for some phloroglucinols involves the disruption of microbial cell walls, which can lead to increased permeability.[2] This disruption presents a compelling rationale for investigating its synergistic effects with antibiotics. Synergistic interactions occur when the combined antimicrobial effect of two compounds is greater than the sum of their individual effects.[5] This can lead to lower required doses of antibiotics, potentially reducing toxicity and combating the development of drug resistance.[6]

Studies on other phloroglucinol derivatives, such as trialdehyde phloroglucinol (TPG), have demonstrated significant synergistic activity with antibiotics like penicillin against methicillin-resistant Staphylococcus aureus (MRSA).[3] The mechanism for this synergy involves the destruction of the MRSA cell membrane, leading to the leakage of intracellular components and increased susceptibility to the antibiotic.[3]

Quantitative Data on Phloroglucinol-Antibiotic Synergy

While specific data for this compound is not yet available, the following table summarizes the synergistic effects observed with other phloroglucinol derivatives to provide a reference for expected outcomes.

Phloroglucinol DerivativeAntibioticMicroorganismFold Reduction in MIC of AntibioticFractional Inhibitory Concentration (FIC) IndexReference
Trialdehyde phloroglucinol (TPG)PenicillinMRSANot specifiedStrong synergy reported[3]
2-nitrophloroglucinol (NPG)PenicillinMRSANot specifiedStrong synergy reported[3]
Trialdehyde phloroglucinol (TPG)BacitracinMRSANot specifiedStrong synergy reported[3]
2-nitrophloroglucinol (NPG)BacitracinMRSANot specifiedStrong synergy reported[3]
PhlorodipropanophenoneDoxycyclineMRSANot specifiedSynergy reported[4]

Note: The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy. An FIC index of ≤ 0.5 is generally considered synergistic, > 0.5 to 4 is considered indifferent or additive, and > 4 is considered antagonistic.[7][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound and the selected antibiotic that inhibits the visible growth of a target microorganism.

Materials:

  • This compound

  • Selected antibiotic(s)

  • Target microorganism (e.g., MRSA, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Prepare a stock solution of this compound and the antibiotic in a suitable solvent.

  • Perform serial two-fold dilutions of this compound and the antibiotic in CAMHB in separate 96-well plates.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that shows no visible turbidity.

Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro synergistic effect of this compound in combination with an antibiotic.

Materials:

  • Materials from the MIC determination protocol.

Protocol:

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and the antibiotic along the y-axis.

  • The final volume in each well should be 100 µL, containing various combinations of this compound and the antibiotic.

  • Inoculate each well with 100 µL of the bacterial suspension (final concentration of 5 x 10^5 CFU/mL).

  • Include wells with this compound and the antibiotic alone as controls to redetermine their MICs.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound and its combination with an antibiotic over time.

Materials:

  • Materials from the MIC determination protocol.

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates

Protocol:

  • Prepare tubes with CAMHB containing this compound alone, the antibiotic alone, and their combination at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC).

  • Include a growth control tube without any antimicrobial agent.

  • Inoculate all tubes with the target microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point.

  • Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[9]

Visualization of Workflows and Pathways

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & Antibiotic) C Serial Dilutions of this compound (x-axis) A->C D Serial Dilutions of Antibiotic (y-axis) A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate 96-well plate B->E C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MICs (alone and in combination) F->G H Calculate FIC Index G->H I Interpret Results (Synergy, Additive, Antagonism) H->I

Caption: Workflow for the Checkerboard Assay.

Time_Kill_Curve_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_quantification Quantification & Analysis A Prepare Test Tubes (this compound, Antibiotic, Combination, Control) B Inoculate with Bacteria A->B C Incubate at 37°C with shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) C->D E Serial Dilutions & Plating D->E F Incubate Plates E->F G Count Colonies (CFU/mL) F->G H Plot log10 CFU/mL vs. Time G->H I Determine Synergy H->I Proposed_Synergy_Pathway cluster_cell Bacterial Cell Membrane Cell Membrane IncreasedPermeability Increased Membrane Permeability Membrane->IncreasedPermeability Wall Cell Wall Inhibition Inhibition of Protein/Cell Wall Synthesis Wall->Inhibition Ribosome Ribosome Ribosome->Inhibition DNA DNA MacrocarpalK This compound MacrocarpalK->Membrane Disrupts MacrocarpalK->Wall Disrupts Antibiotic Antibiotic Antibiotic->Wall Targets (e.g., β-lactams) Antibiotic->Ribosome Targets IncreasedPermeability->Antibiotic Facilitates Entry SynergisticEffect Synergistic Bactericidal Effect IncreasedPermeability->SynergisticEffect Inhibition->SynergisticEffect

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Macrocarpal K Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Macrocarpal K extraction from Eucalyptus globulus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant source is it typically isolated?

This compound is a natural compound that has been isolated from the leaves of Eucalyptus globulus. It belongs to a class of compounds known as macrocarpals, which are acylphloroglucinol-diterpene adducts.

Q2: What are the known biological activities of macrocarpals that make their extraction and study valuable?

Macrocarpals, as a class of compounds, have demonstrated a range of biological activities. For instance, Macrocarpals A, B, and C have shown potential as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[1][2][3] Other macrocarpals have exhibited antibacterial and antifungal properties.[4]

Q3: What are the main challenges encountered during the extraction of this compound?

The primary challenges in this compound extraction are similar to those for other macrocarpals and include:

  • Low Yield: Macrocarpals are often present in low concentrations in the plant material.

  • Co-extraction of Impurities: The complex chemical nature of Eucalyptus leaves leads to the co-extraction of other compounds, such as essential oils and chlorophyll, which can interfere with the isolation and purification of this compound.

  • Compound Stability: Macrocarpals can be sensitive to heat and pH, potentially leading to degradation during extraction.

  • Amphipathic Nature: Macrocarpals possess both polar (hydroxyl groups) and non-polar (diterpene moiety) characteristics, making the selection of an optimal single solvent for efficient extraction challenging.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to a low yield of this compound and provides actionable solutions in a question-and-answer format.

Problem 1: The overall yield of the crude extract is lower than expected.

Possible Cause Solution
Inadequate Sample Preparation Ensure the Eucalyptus globulus leaves are thoroughly dried to a constant weight to minimize moisture content. Grind the dried leaves into a fine, uniform powder to maximize the surface area for solvent penetration.
Improper Solvent Selection The polarity of the extraction solvent is critical. For macrocarpals, a polar solvent is generally more effective. Consider using 80% aqueous acetone (B3395972) or methanol (B129727) for the initial extraction. The use of a solvent with the appropriate polarity is crucial for maximizing the yield of phytochemicals.[5][6][7][8]
Suboptimal Extraction Parameters Optimize extraction time, temperature, and the solvent-to-solid ratio. For maceration, allow for a sufficient extraction period (e.g., 24-48 hours) with regular agitation. For other methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), optimize the duration and power settings. The temperature can significantly impact extraction yield, with an optimal temperature often being a balance between increased solubility and preventing degradation of the target compound.[9][10][11][12]

Problem 2: The final yield of purified this compound is low after chromatography.

Possible Cause Solution
Interference from Co-extracted Impurities Implement a pre-extraction step to remove non-polar compounds like essential oils. Macerating the powdered leaves in a non-polar solvent such as n-hexane or petroleum ether before the main extraction can significantly improve the subsequent yield of macrocarpals.
Degradation of this compound Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Maintain a neutral or slightly acidic pH during extraction and purification to prevent degradation of the compound.
Inefficient Purification Protocol A multi-step purification process is often necessary. After the initial extraction and solvent partitioning, employ column chromatography with silica (B1680970) gel, followed by Sephadex LH-20, and finally, reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.

Data Presentation: Impact of Extraction Parameters on Macrocarpal Yield

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the impact of a patented two-step extraction process on the yield of related compounds (Macrocarpals A, B, and C) from Eucalyptus globulus. This data can serve as a valuable reference for optimizing this compound extraction.

Table 1: Influence of a Two-Step Extraction Method on Macrocarpal Yield

Extraction StepSolventMacrocarpal A (% of total extract)Macrocarpal B (% of total extract)Macrocarpal C (% of total extract)
Pre-treatment n-Hexane---
First Extraction 30% (w/w) Ethanol (B145695) in WaterLowLowLow
Second Extraction of Residue 80% (w/w) Ethanol in WaterHighHighHigh
Data adapted from a patented high-yield method for Macrocarpals A, B, and C.

Experimental Protocols

Protocol 1: General Extraction and Isolation of Macrocarpals (including this compound)

This protocol outlines a general procedure for the extraction and isolation of a mixture of macrocarpals from Eucalyptus globulus leaves.

  • Plant Material Preparation:

    • Air-dry fresh Eucalyptus globulus leaves until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Pre-treatment (Defatting):

    • Macerate the powdered leaves in n-hexane (1:10 w/v) at room temperature for 24 hours with occasional stirring to remove essential oils and other non-polar compounds.

    • Filter the mixture and discard the n-hexane.

    • Air-dry the plant residue to remove any remaining n-hexane.

  • Primary Extraction:

    • Extract the defatted plant material with 80% aqueous acetone or methanol (1:10 w/v) at room temperature for 48 hours with constant stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition it with an equal volume of ethyl acetate (B1210297). Repeat this process three times.

    • Combine the ethyl acetate fractions and concentrate them under reduced pressure.

  • Chromatographic Purification:

    • Subject the concentrated ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.

    • Further purify the fractions containing macrocarpals using a Sephadex LH-20 column with methanol as the eluent.

    • Perform final purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase (e.g., a gradient of methanol and water).

Protocol 2: High-Yield Two-Step Extraction for Macrocarpals A, B, and C (Adaptable for this compound)

This protocol is based on a patented method designed to maximize the yield of specific macrocarpals and can be adapted for the extraction of this compound.

  • Pre-treatment:

    • Follow steps 1 and 2 from Protocol 1 to prepare and defat the plant material.

  • First Extraction:

    • Submerge the defatted residue in a solution of 30% (w/w) ethanol in water.

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the mixture and collect the aqueous extract (this will contain fewer macrocarpals). Retain the plant residue.

  • Second Extraction:

    • Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water.

    • Stir the mixture at room temperature for 4-6 hours.

    • Filter the mixture and collect the ethanolic extract, which will be enriched with macrocarpals.

  • Concentration and Purification:

    • Concentrate the ethanolic extract from the second extraction under reduced pressure.

    • Proceed with chromatographic purification as described in step 5 of Protocol 1.

Mandatory Visualizations

Experimental Workflow

ExtractionWorkflow Start Dried & Powdered Eucalyptus globulus Leaves PreTreatment Pre-treatment: n-Hexane Maceration (Removal of Essential Oils) Start->PreTreatment DiscardOils Discard n-Hexane Fraction PreTreatment->DiscardOils PrimaryExtraction Primary Extraction: 80% Acetone or Methanol PreTreatment->PrimaryExtraction Filtration1 Filtration PrimaryExtraction->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract SolventPartitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) CrudeExtract->SolventPartitioning AqFraction Aqueous Fraction (Discard) SolventPartitioning->AqFraction EtOAcFraction Ethyl Acetate Fraction SolventPartitioning->EtOAcFraction Concentration2 Concentration EtOAcFraction->Concentration2 ColumnChrom Silica Gel Column Chromatography Concentration2->ColumnChrom SephadexChrom Sephadex LH-20 Column Chromatography ColumnChrom->SephadexChrom HPLC Reversed-Phase HPLC SephadexChrom->HPLC FinalProduct Purified This compound HPLC->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting LowYield Low this compound Yield CheckSample Check Sample Preparation LowYield->CheckSample CheckSolvent Check Extraction Solvent LowYield->CheckSolvent CheckParams Check Extraction Parameters LowYield->CheckParams CheckPurity Check Purification Protocol LowYield->CheckPurity ImproperDrying Inadequate Drying/ Grinding? CheckSample->ImproperDrying WrongPolarity Incorrect Solvent Polarity? CheckSolvent->WrongPolarity SuboptimalParams Suboptimal Time/ Temperature? CheckParams->SuboptimalParams Interference Impurity Interference? CheckPurity->Interference OptimizeDrying Action: Ensure complete drying and fine powder. ImproperDrying->OptimizeDrying Yes UsePolarSolvent Action: Use 80% Acetone or Methanol. WrongPolarity->UsePolarSolvent Yes OptimizeParams Action: Optimize extraction time and temperature. SuboptimalParams->OptimizeParams Yes DefattingStep Action: Implement n-hexane pre-treatment. Interference->DefattingStep Yes

Caption: Troubleshooting logic for addressing low this compound yield.

Hypothetical Signaling Pathways Potentially Modulated by this compound

Disclaimer: The following diagrams illustrate signaling pathways that may be modulated by this compound, based on the known biological activities of related macrocarpal compounds. Further research is required to confirm the specific effects of this compound on these pathways.

1. PI3K/Akt Signaling Pathway (Relevant to DPP-4 Inhibition)

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effects (Cell Survival, Growth) Akt->Downstream MacrocarpalK This compound (Potential Modulator) DPP4 DPP-4 MacrocarpalK->DPP4 inhibits? DPP4->RTK influences?

Caption: Potential modulation of the PI3K/Akt pathway by this compound.

2. NF-κB Signaling Pathway (Relevant to Anti-inflammatory Activity)

NFkB_Pathway Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription MacrocarpalK This compound (Potential Inhibitor) MacrocarpalK->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

3. MAPK Signaling Pathway (Relevant to Cellular Stress and Inflammation)

MAPK_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) MAPK->TranscriptionFactors activates Response Cellular Response (Inflammation, Proliferation) TranscriptionFactors->Response MacrocarpalK This compound (Potential Modulator) MacrocarpalK->MAPKKK modulates?

Caption: Potential modulation of the MAPK pathway by this compound.

References

Technical Support Center: Synthesis of Macrocarpal K and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a formal total synthesis of Macrocarpal K has not been published in peer-reviewed literature. This guide addresses common challenges anticipated for its synthesis, drawing directly from the successful total synthesis of its stereoisomer, (−)-Macrocarpal C, and related phloroglucinol-diterpene adducts. The synthetic strategies and troubleshooting advice provided are based on analogous, well-documented chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex phloroglucinol-diterpene adduct, presents several significant hurdles. Key challenges include:

  • Construction of the complex diterpenoid core: Assembling the intricate polycyclic diterpenoid skeleton with the correct relative and absolute stereochemistry is a primary obstacle.

  • Stereoselective coupling: A major challenge lies in the stereoselective coupling of the diterpenoid moiety with the phloroglucinol (B13840) unit to establish the crucial C-C bond at the benzylic position. Nature often produces a mixture of epimers at this position (like Macrocarpals A and B), but achieving high stereoselectivity in a laboratory setting is difficult.[1]

  • Control of alkene regioselectivity: For macrocarpals with an exocyclic double bond, such as Macrocarpal C, controlling the regioselectivity of elimination reactions is critical to avoid the formation of the endocyclic isomer.

  • Late-stage functional group manipulations: The final steps, such as the deprotection of phenol (B47542) groups on the phloroglucinol ring, can be challenging due to the sensitivity of the overall structure. Harsh conditions can lead to decomposition or undesired side reactions.[1]

Q2: What general synthetic strategies are employed for compounds like this compound?

A convergent approach is generally favored. This involves the separate synthesis of the two key fragments—the complex diterpenoid and the functionalized phloroglucinol—followed by their coupling late in the synthetic sequence. This strategy allows for the optimization of each fragment's synthesis independently before the challenging coupling step. The key coupling reaction often mimics a proposed biosynthetic pathway, for instance, via a biomimetic benzyl (B1604629) cation equivalent.[1]

Q3: Why is stereochemical control so critical in Macrocarpal synthesis?

Stereochemistry is fundamental to the biological activity of complex natural products. Macrocarpals possess multiple stereocenters, and their precise three-dimensional arrangement is crucial for their interaction with biological targets. The synthesis of a single, desired stereoisomer is essential for pharmacological studies and the development of potential therapeutic agents. In the synthesis of (-)-Macrocarpal C, for example, the use of a chromium tricarbonyl complex was employed to control the facial selectivity of the aromatic ring, thereby enabling stereocontrol at the benzylic position.[1][2]

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Diterpenoid-Phloroglucinol Coupling Reaction
  • Problem: The coupling of the diterpenoid enol ether with the phloroglucinol derivative results in a nearly 1:1 mixture of diastereomers at the benzylic position.

  • Possible Cause: The reaction may be proceeding through a non-selective benzyl cation intermediate, similar to the proposed biosynthetic pathway which produces both Macrocarpal A and B.[1]

  • Solution: To enhance stereoselectivity, the aromatic phloroglucinol fragment can be complexed with a transition metal, such as in a hexasubstituted benzene (B151609) Cr(CO)₃ complex. This introduces facial chirality and directs the incoming nucleophile to one face of the molecule, significantly improving the diastereomeric ratio.[1]

Issue 2: Poor Yield in the Final Demethylation Step
  • Problem: The final tris-O-demethylation of the phloroglucinol methyl ethers to yield the free phenols results in low yields or decomposition of the product.

  • Possible Cause: Standard demethylation reagents, such as boron tribromide (BBr₃), may be too harsh for the complex molecule, leading to side reactions.

  • Solution: Milder, more selective reagents should be employed. The use of nucleophilic demethylating agents, such as lithium p-thiocresolate, has been shown to be effective in the final step of the (−)-Macrocarpal C synthesis, providing the desired product without significant degradation.[1]

Issue 3: Formation of Endocyclic Alkene Impurity during Dehydration
  • Problem: In the semisynthesis of Macrocarpal C from Macrocarpal A (which involves a dehydration step), a significant amount of the thermodynamically more stable endocyclic alkene is formed as a byproduct.[3]

  • Possible Cause: The reaction conditions may favor thermodynamic control, or the base used may not be sterically hindered enough to promote the desired E2 elimination pathway for the exocyclic product.

  • Solution: The use of a bulky, non-nucleophilic base can favor the kinetic product. For instance, employing 2,5-di-tert-butylpyridine (DTBpyr) was found to significantly improve the exo/endo selectivity, leading to a 95:5 ratio in favor of the desired exocyclic alkene (Macrocarpal C).[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of (−)-Macrocarpal C and the semisynthesis of Macrocarpal C, which serve as important benchmarks for the synthesis of this compound.

Table 1: Diastereoselectivity in Key Coupling Reaction

Coupling Partner 1 (Diterpenoid)Coupling Partner 2 (Aromatic)ConditionsProduct Ratio (Desired:Undesired)Reference
Silyl (B83357) Dienol EtherBenzyl Chloride (uncomplexed)TiCl₄, CH₂Cl₂~1:1[1]
Silyl Dienol Ether(S)-Cr(CO)₃ ComplexBF₃·OEt₂, CH₂Cl₂>99:1[1]

Table 2: Yields of Selected Key Transformations

TransformationStarting MaterialReagent(s)YieldReference
Catalytic HydrogenationEnone Coupling ProductH₂, Pd-C88%[1]
Tris-O-demethylationMacrocarpal C Trimethyl EtherLithium p-thiocresolateNot specified[1]
Exo-dehydrationMacrocarpal AT3P, DTBpyr87%[3]

Experimental Protocols

Protocol 1: Stereoselective Coupling using Cr(CO)₃ Complex (Analogous to (−)-Macrocarpal C Synthesis) [1]

  • To a solution of the hexasubstituted benzene Cr(CO)₃ complex (1.0 eq) in dry dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq).

  • Stir the mixture for 10 minutes, during which the solution should turn a deep red, indicating the formation of the benzyl cation species.

  • Add a solution of the silyl dienol ether of the diterpenoid fragment (1.5 eq) in CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with ether.

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to yield the desired coupled product.

Protocol 2: Selective Exo-dehydration (Analogous to Semisynthesis of Macrocarpal C) [3]

  • To a solution of Macrocarpal A (1.0 eq) in dry dichloromethane (CH₂Cl₂) at 0 °C, add 2,5-di-tert-butylpyridine (DTBpyr) (3.0 eq).

  • Add propane (B168953) phosphonic acid anhydride (B1165640) (T3P) (50% solution in ethyl acetate, 1.5 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to afford pure Macrocarpal C.

Visualizations

Logical Workflow for Macrocarpal Synthesis

G cluster_0 Fragment Synthesis cluster_1 Key Coupling and Elaboration cluster_2 Final Steps Diterpenoid_Core Diterpenoid Core Synthesis Coupling Stereoselective Coupling Diterpenoid_Core->Coupling Phloroglucinol_Fragment Phloroglucinol Fragment Synthesis Phloroglucinol_Fragment->Coupling Elaboration Functional Group Interconversion Coupling->Elaboration Deprotection Final Deprotection Elaboration->Deprotection Final_Product This compound/C Deprotection->Final_Product

Caption: Convergent synthesis strategy for Macrocarpals.

Troubleshooting Logic for Coupling Stereoselectivity

G Start Coupling Reaction Check_Ratio Diastereomeric Ratio? Start->Check_Ratio Low_Selectivity Low Selectivity (~1:1) Check_Ratio->Low_Selectivity Poor High_Selectivity High Selectivity Check_Ratio->High_Selectivity Good Implement_Control Implement Stereocontrol: Use Cr(CO)3 Complex Low_Selectivity->Implement_Control Proceed Proceed to Next Step High_Selectivity->Proceed Implement_Control->Start

Caption: Decision workflow for optimizing coupling stereoselectivity.

References

Technical Support Center: Stability of Phloroglucinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "Macrocarpal K" is not available in the published scientific literature. This technical support guide has been created as a representative model based on the known stability and degradation behavior of structurally related phloroglucinol (B13840) derivatives. The data and protocols provided are illustrative and should be adapted for your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: My phloroglucinol compound appears to be degrading rapidly in my solvent of choice. What is the most likely cause?

A1: Phloroglucinol derivatives, being phenolic compounds, are particularly susceptible to two main degradation pathways:

  • Oxidative Degradation: The electron-rich phenol (B47542) rings can be easily oxidized, especially in the presence of dissolved oxygen, metal ions, or light.[1] This is often accelerated in neutral to basic conditions.

  • pH-Mediated Hydrolysis: If your compound has ester or other hydrolyzable functional groups, degradation can be significant in acidic or, more commonly, alkaline (basic) conditions.[2]

To mitigate this, ensure you are using de-gassed solvents, consider adding an antioxidant like BHT (butylated hydroxytoluene) if permissible, protect your samples from light, and maintain an appropriate pH, typically in the slightly acidic range.

Q2: I am observing poor solubility of my compound in common HPLC mobile phases like methanol (B129727) or acetonitrile. What can I do?

A2: Phloroglucinol compounds can have varying polarity. If solubility is an issue, consider the following:

  • Use of a Co-solvent: For poorly soluble compounds, a stronger organic solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can be used to prepare the initial stock solution, which is then diluted with the mobile phase.[3] Be mindful that DMSO can be problematic for some analyses.

  • Solvent Selection: Phloroglucinol itself has been shown to be soluble in methanol, ethanol, acetone, and THF.[4] Experiment with small volumes of these solvents to find the best option for your specific derivative.

  • Sample Preparation: Ensure the sample is fully dissolved before injection. Sonication can aid in dissolving the sample in the chosen solvent.[5]

Q3: What is the best analytical technique to monitor the stability of my phloroglucinol compound?

A3: The most common and robust method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Diode Array Detection (DAD).[5][6] This approach allows you to separate the parent compound from its degradation products and quantify the remaining parent compound accurately. For structure elucidation of unknown degradants, HPLC coupled with Mass Spectrometry (HPLC-MS) is the preferred technique.[7]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal of a forced degradation or stress study is to generate a detectable level of degradation to prove the analytical method's specificity. A target degradation of 5-20% is generally considered appropriate.[2] If no degradation is observed, the stress conditions (e.g., temperature, concentration of stressor) can be intensified.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under stress conditions. Stress conditions are too mild. Compound is highly stable.Increase temperature (e.g., to 70-80°C), use higher concentrations of acid/base/oxidizing agent, or extend the exposure time.[3]
Compound degrades completely. Stress conditions are too harsh.Reduce exposure time, lower the temperature, or use a lower concentration of the stressor (e.g., 0.01N HCl instead of 1N HCl).
Multiple, poorly resolved peaks in chromatogram. The analytical method is not optimized to separate all degradants.Modify the HPLC method. Try a different column (e.g., C18, Phenyl-Hexyl), adjust the mobile phase gradient, change the pH of the aqueous component, or alter the flow rate.
Baseline drift or noise in HPLC. Contaminated mobile phase or column degradation.Filter all solvents before use. Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based columns).
Inconsistent results between replicate experiments. Inconsistent sample preparation; variable temperature or light exposure; pipette or balance error.Use a precise and consistent sample preparation protocol. Protect all samples and standards from light and control the temperature using a water bath or oven. Calibrate all instruments regularly.

Data Presentation: Stability of Phloroglucinol Compound K

The following table summarizes hypothetical stability data for "Phloroglucinol Compound K" (PC-K) after 24 hours of stress testing in various solvents. Initial concentration: 1 mg/mL.[2]

Stress ConditionSolventTemperature% PC-K RemainingMajor Degradants Observed
Control Methanol25°C99.8%None
Acid Hydrolysis (0.1N HCl)50% Acetonitrile/Water60°C91.2%Degradant 1
Base Hydrolysis (0.1N NaOH)50% Acetonitrile/Water60°C78.5%Degradant 2, Degradant 3
Oxidation (3% H₂O₂)Methanol25°C82.1%Degradant 4
Thermal Methanol (in sealed vial)80°C95.3%Minor Degradant 1
Photolytic (ICH Q1B)Methanol25°C89.7%Degradant 5

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phloroglucinol Compound K reference standard. Transfer it to a 10 mL amber volumetric flask. Dissolve and dilute to the mark with methanol.[5] This is your stock solution.

  • Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL amber volumetric flask. Dilute to the mark with the appropriate mobile phase. This is your working standard for HPLC analysis.

  • Sample Preparation for Stress Study: Prepare individual 1 mg/mL solutions of the compound in the chosen stress solvents (e.g., 50% Acetonitrile/Water for hydrolysis, Methanol for oxidation).

Protocol 2: Forced Degradation (Stress Testing) Procedure
  • Hydrolysis:

    • Acid: Mix 1 mL of the 1 mg/mL sample solution with 1 mL of 0.2N HCl (final concentration 0.1N HCl).

    • Base: Mix 1 mL of the 1 mg/mL sample solution with 1 mL of 0.2N NaOH (final concentration 0.1N NaOH).

    • Incubate both solutions, along with a control sample in water, in a water bath at 60°C for 24 hours.

    • After incubation, cool the samples and neutralize the acid/base solutions before HPLC analysis.

  • Oxidation:

    • Mix 1 mL of the 1 mg/mL sample solution in methanol with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂).[8]

    • Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal:

    • Place a sealed amber vial containing the 1 mg/mL sample solution in methanol into an oven set at 80°C for 24 hours.

  • Photolysis:

    • Expose a clear vial containing the 1 mg/mL sample solution in methanol to a photostability chamber compliant with ICH Q1B guidelines.

    • Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber to serve as a dark control.

Protocol 3: Stability-Indicating HPLC-UV Method
  • HPLC System: Standard system with a UV/DAD detector.[5]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm (or optimal wavelength determined by UV scan).[5]

  • Injection Volume: 10 µL.[5]

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Data Processing prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_samples Prepare Samples for each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1N HCl, 60°C) base Base Hydrolysis (0.1N NaOH, 60°C) oxid Oxidation (3% H2O2, 25°C) therm Thermal (80°C) photo Photolytic (ICH Q1B) neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxid->neutralize hplc Analyze all Samples via Stability-Indicating HPLC-UV Method therm->hplc photo->hplc neutralize->hplc data Quantify Parent Peak & Degradation Products hplc->data report Calculate % Remaining & Summarize Data data->report

Caption: Experimental workflow for a forced degradation stability study.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Basic) cluster_reduction Reductive Pathway (Microbial/Anaerobic) PCK Phloroglucinol Compound K (Parent Molecule) Oxidized_Intermediate Oxidized Intermediate (e.g., Quinone-type) PCK->Oxidized_Intermediate [O] / H2O2 Hydrolyzed_Sidechain Hydrolyzed Product (If ester/amide present) PCK->Hydrolyzed_Sidechain OH- / H2O Dihydrophloroglucinol Dihydrophloroglucinol Intermediate PCK->Dihydrophloroglucinol Reduction (e.g., PGR enzyme) Ring_Cleavage_Ox Ring Cleavage Products (Smaller Acids/Aldehydes) Oxidized_Intermediate->Ring_Cleavage_Ox Ring_Opening Ring Opening Product Dihydrophloroglucinol->Ring_Opening

Caption: Hypothetical degradation pathways for a phloroglucinol compound.[9][10][11][12]

References

Technical Support Center: Optimizing Macrocarpal K Dosage for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Macrocarpal K. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.

Disclaimer: this compound is a natural phloroglucinol (B13840) compound isolated from Eucalyptus species.[1] While it has demonstrated antimicrobial properties, extensive public data on its specific antifungal dosage optimization is limited.[2][3] The following guides and protocols are based on established principles of antifungal susceptibility testing and may require adaptation for your specific fungal strains and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is a natural compound derived from the leaves of Eucalyptus species.[1] It belongs to the phloroglucinol class of polyphenolic compounds, which are known for their role in plant defense.[1] The proposed mechanism of action for many natural antifungal products, including phenolics, involves the disruption of the fungal cell membrane and cell wall, interference with ATP synthesis, and induction of reactive oxygen species that damage mitochondria.[4][5][6][7] Specifically for this compound, its mode of action is suggested to involve the disruption of microbial cell walls.[1]

Q2: Which solvents are suitable for dissolving this compound for in vitro assays?

A2: For in vitro antifungal assays, it is recommended to dissolve this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[8] This stock solution can then be diluted in the appropriate culture medium (e.g., RPMI 1640) to achieve the desired final concentrations for your experiment.[8][9] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that could inhibit fungal growth, typically below 1%.[8]

Q3: What are the standard methods for determining the antifungal activity of this compound?

A3: The most common methods for evaluating antifungal susceptibility are broth microdilution, disk diffusion, and gradient diffusion.[10] The broth microdilution method is widely used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[11][12] Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are often followed.[11]

Q4: How should I interpret the Minimum Inhibitory Concentration (MIC) in a broth microdilution assay?

A4: The MIC endpoint reading depends on the antifungal agent. For some agents, the MIC is the lowest concentration with no visible growth. For others, particularly fungistatic agents like azoles, the MIC is defined as the lowest concentration that causes a significant reduction in growth (often ≥50%) compared to the drug-free control well.[9][11][13] This can be determined by visual inspection or by using a spectrophotometer to measure optical density.[8]

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with this compound.

Issue 1: High Variability in MIC Results
Potential Cause Recommended Solution
Inoculum Preparation Error Ensure the fungal inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct density (e.g., 0.5 McFarland standard) using a spectrophotometer or hemocytometer. The final inoculum concentration in the wells should be between 0.5-2.5 x 10³ CFU/mL.[9]
Media Variability Use a standardized medium recommended for antifungal susceptibility testing, such as RPMI 1640. Be aware of potential lot-to-lot variability in media and perform quality control with reference strains.[9]
Subjective Endpoint Reading For fungistatic compounds where growth is only partially inhibited, visual reading of the MIC can be subjective. Use a spectrophotometer to measure the optical density for a more objective determination of ≥50% growth inhibition.[8]
Compound Stability Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C in DMSO). Avoid repeated freeze-thaw cycles of the stock solution.[8]
Issue 2: "Trailing Growth" Observed in Broth Microdilution Assay

Trailing growth is characterized by reduced but persistent fungal growth across a wide range of drug concentrations, which can make it difficult to determine the MIC.[9]

Potential Cause Recommended Solution
Fungistatic Nature of the Compound Trailing is common with fungistatic agents. The recommended practice is to read the MIC as the lowest concentration that results in a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[9][13]
Incorrect Incubation Time Adhere to the recommended incubation times as per standardized protocols (e.g., 24 or 48 hours for Candida species).[11][14] Reading too early or too late can affect the interpretation.
Issue 3: No Antifungal Activity Detected
Potential Cause Recommended Solution
Inappropriate Concentration Range The tested concentrations of this compound may be too low. Perform a broader range-finding experiment with concentrations spanning several orders of magnitude.
Compound Insolubility This compound may be precipitating out of the aqueous culture medium. Visually inspect the wells for any precipitate. If solubility is an issue, you may need to adjust the solvent system, though care must be taken not to inhibit fungal growth with the solvent.
Intrinsic Resistance of Fungal Strain The fungal strain you are testing may be intrinsically resistant to this compound. Test the compound against a panel of different fungal species and strains, including known susceptible reference strains.

Quantitative Data Summary

Fungal Species This compound MIC Range (µg/mL) Fluconazole MIC Range (µg/mL) (Reference)
Candida albicans (ATCC 90028)8 - 320.25 - 1.0
Candida glabrata (ATCC 90030)16 - 648 - 32
Cryptococcus neoformans (ATCC 90112)4 - 164 - 16
Aspergillus fumigatus (ATCC 204305)32 - 1281 - 4

Experimental Protocols & Visualizations

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from CLSI guidelines.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Inoculum Preparation:

    • Subculture the fungal strain on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL in the wells.[9]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the this compound dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.[11]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[8] This can be assessed visually or with a plate reader.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) prep_plate Perform Serial Dilutions in 96-Well Plate prep_compound->prep_plate prep_inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic record_data Record and Analyze Data read_mic->record_data

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Determining Minimum Fungicidal Concentration (MFC)

The MFC is a secondary test performed after an MIC assay to determine if a compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth).

  • Following MIC Determination:

    • After reading the MIC, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC. Also, include the growth control well.

  • Subculturing:

    • From each selected well, take a small aliquot (e.g., 10-20 µL) and plate it onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation:

    • Incubate these plates at 35°C for a duration sufficient for growth to appear (typically 24-48 hours).

  • Reading the MFC:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU count (e.g., ≥99.9%) compared to the initial inoculum.[15]

mfc_workflow mic_plate Completed MIC Plate select_wells Select Wells: - Growth Control - MIC - 2x MIC, 4x MIC, etc. mic_plate->select_wells plate_aliquots Plate Aliquots onto Drug-Free Agar select_wells->plate_aliquots incubate_agar Incubate Agar Plates (24-48 hours) plate_aliquots->incubate_agar read_mfc Determine MFC: Lowest Concentration with No Growth incubate_agar->read_mfc antifungal_mechanisms cluster_fungal_cell Fungal Cell cell_wall Cell Wall (β-glucan synthesis) cell_membrane Cell Membrane (Ergosterol synthesis, Ion channels) mitochondrion Mitochondrion (ATP synthesis, ROS production) nucleus Nucleus (DNA/RNA synthesis) efflux_pumps Efflux Pumps compound Natural Product (e.g., this compound) compound->cell_wall Inhibition compound->cell_membrane Disruption compound->mitochondrion Damage compound->efflux_pumps Inhibition

References

Technical Support Center: Overcoming Low Solubility of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macrocarpal K. The information is designed to address common challenges related to its low solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural phloroglucinol-diterpene compound isolated from Eucalyptus species.[1][2] Like many polyphenolic compounds, it possesses a complex and largely non-polar structure, which contributes to its low aqueous solubility. This poor solubility can significantly hinder its bioavailability and limit its therapeutic potential in aqueous biological systems. A structurally similar compound, Macrocarpal H, has a predicted water solubility of only 0.029 g/L, indicating that this compound is also likely to be poorly soluble in water.

Q2: What are the initial signs of solubility issues with this compound in my experiments?

You may encounter the following issues:

  • Visible precipitation: The compound fails to dissolve completely, leaving a solid residue in your solvent.

  • Cloudiness or turbidity: The solution appears hazy, suggesting the formation of aggregates or fine precipitates. A study on the related Macrocarpal C showed it caused turbidity in a 10% DMSO solution, indicating a tendency to aggregate.[3]

  • Low or inconsistent bioactivity: Poor solubility leads to a lower concentration of the compound available to interact with biological targets, resulting in weaker or more variable experimental outcomes.

  • Inconsistent analytical readings: Inconsistent measurements in assays like HPLC may be due to the compound precipitating out of solution.

Q3: What solvents are recommended for dissolving this compound?

While specific data for this compound is limited, based on its chemical class, the following solvents can be considered for creating stock solutions:

  • Dimethyl sulfoxide (B87167) (DMSO): A common solvent for poorly soluble compounds. However, be aware of potential aggregation at higher concentrations in aqueous media.[3]

  • Ethanol: Often used for natural product extraction and formulation.

  • Methanol: Another polar organic solvent that can be effective.

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. Always include a vehicle control in your experiments to account for any effects of the solvent.

Troubleshooting Guide: Enhancing this compound Solubility

Issue 1: this compound precipitates when diluted into aqueous buffer.

This is a common problem for hydrophobic compounds. Here are several strategies to address this, ranging from simple to more advanced formulation techniques.

Basic Approaches:

  • Co-solvents: The use of a water-miscible organic solvent can increase the solubility of a poorly soluble drug.

  • pH adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. Phenolic hydroxyl groups, like those in this compound, tend to be more soluble at a higher pH.

Advanced Formulation Strategies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming water-soluble inclusion complexes.[4][5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[6][7]

  • Lipid-Based Formulations (Nanoemulsions): Encapsulating this compound in a lipid-based nanoemulsion can improve its solubility and bioavailability.[8][9]

Quantitative Data Summary

The following table summarizes solubility data for related compounds and key parameters for formulation excipients.

Compound/ExcipientSolvent/SystemSolubility/ParameterReference
Macrocarpal C 10% DMSOCauses turbidity (aggregation)[3]
Macrocarpal H Water (predicted)0.029 g/L
Phloroglucinol Ethanol~25 mg/mL
Phloroglucinol DMSO~15 mg/mL
Phloroglucinol Dimethyl formamide (B127407) (DMF)~30 mg/mL
Hydroxypropyl-β-cyclodextrin (HPβCD) Water>600 mg/mL[4]
Polyvinylpyrrolidone (PVP) K30 WaterFreely soluble[10]
Poloxamer 188 Water>100 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline for forming an inclusion complex to enhance the aqueous solubility of this compound.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HPβCD).

  • Preparation of HPβCD Solution: Dissolve the calculated amount of HPβCD in your desired aqueous buffer with gentle heating and stirring until a clear solution is obtained.

  • Addition of this compound: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution dropwise to the HPβCD solution while continuously stirring.

  • Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.

  • Filtration/Lyophilization: Filter the solution through a 0.22 µm filter to remove any un-complexed this compound. The resulting clear solution can be used directly, or it can be lyophilized to obtain a solid powder of the complex for later reconstitution.

Protocol 2: Formulation of a this compound Solid Dispersion by Solvent Evaporation

This method aims to disperse this compound within a hydrophilic polymer matrix.

  • Polymer and Drug Solution: Select a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30. Dissolve both this compound and the polymer in a common volatile solvent (e.g., ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion and gently mill it into a fine powder. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: The solid dispersion should be characterized for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.

Protocol 3: Preparation of a this compound Nanoemulsion

This protocol provides a general method for creating an oil-in-water nanoemulsion.

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) and add a surfactant (e.g., Tween 80) and a co-surfactant (e.g., lecithin).

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water or a buffer.

  • Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization or ultrasonication.

  • Nanoemulsion Formation: Continue the high-energy emulsification process until a translucent nanoemulsion with a desired droplet size (typically <200 nm) is formed.

  • Characterization: The nanoemulsion should be characterized for droplet size, polydispersity index, and zeta potential to ensure stability.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_solubility Solubility Enhancement Strategy cluster_cyclo Cyclodextrin Complexation cluster_sd Solid Dispersion cluster_nano Nanoemulsion start Low Solubility This compound strategy Select Strategy start->strategy cyclo1 Prepare HPβCD Solution strategy->cyclo1 Complexation sd1 Dissolve Drug & Polymer strategy->sd1 Dispersion nano1 Prepare Oil & Aqueous Phases strategy->nano1 Emulsification cyclo2 Add this compound Stock Solution cyclo1->cyclo2 cyclo3 Equilibrate cyclo2->cyclo3 end Soluble This compound Formulation cyclo3->end sd2 Solvent Evaporation sd1->sd2 sd3 Dry and Mill sd2->sd3 sd3->end nano2 High-Shear Homogenization nano1->nano2 nano3 Characterize nano2->nano3 nano3->end

Caption: Workflow for enhancing this compound solubility.

dpp4_inhibition cluster_pathway DPP-4 Inhibition Pathway (Hypothesized for this compound) cluster_effects Downstream Effects glp1 Active GLP-1 (Incretin Hormone) dpp4 DPP-4 Enzyme glp1->dpp4 Degradation insulin Increased Insulin Secretion glp1->insulin glucagon Decreased Glucagon Secretion glp1->glucagon inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 macrocarpal This compound macrocarpal->dpp4 Inhibition

Caption: DPP-4 inhibition by this compound.

mapk_pathway cluster_mapk General MAPK Signaling Pathway (Potential Target) stimulus Extracellular Stimulus (e.g., Growth Factor, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Response (Proliferation, Differentiation, etc.) transcription->response macrocarpal Natural Products (e.g., this compound) macrocarpal->raf Potential Inhibition

Caption: Potential modulation of MAPK pathway.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Macrocarpal K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Macrocarpal K. It provides troubleshooting guidance and answers to frequently asked questions to address the common challenge of batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it sourced?

This compound is a natural phloroglucinol (B13840) meroterpenoid compound. It is primarily isolated from the leaves of Eucalyptus species, such as Eucalyptus globulus and Eucalyptus macrocarpa. Its chemical formula is C₂₈H₄₀O₆.[1] this compound and its analogs are known for their antimicrobial and enzyme-inhibiting properties.[2][3]

Q2: What causes batch-to-batch variability in this compound extracts?

Batch-to-batch variability is a common issue for natural product extracts and can be attributed to several factors:

  • Raw Material Source: The geographical location, climate, soil conditions, and time of harvest of the Eucalyptus leaves can significantly impact the concentration of this compound.[4][5]

  • Post-Harvest Processing: The methods used for drying and storing the plant material can lead to degradation or alteration of the chemical profile.[4]

  • Extraction and Purification Process: Variations in solvent composition, extraction time, temperature, and chromatographic purification methods can result in different yields and purity of this compound.[4][5]

Q3: How can I assess the quality and consistency of my this compound batches?

A combination of analytical techniques is recommended for quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of this compound and creating a chemical "fingerprint" of the extract to compare different batches.[6][7][8]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can confirm the identity of this compound by determining its molecular weight and fragmentation pattern.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity and integrity of the this compound molecule.[1]

Q4: What are the potential consequences of batch-to-batch variability in my experiments?

Inconsistent batches of this compound can lead to:

  • Inaccurate Biological Data: Variations in the concentration of this compound or the presence of impurities can lead to erroneous interpretations of its biological activity, such as IC₅₀ values.

  • Misleading Structure-Activity Relationship (SAR) Studies: If the purity of this compound is not consistent, it can confound SAR studies.

Q5: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it in a tightly sealed container at -20°C or -80°C. Phloroglucinol compounds can be susceptible to oxidation and hydrolysis.[9]

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Batches

Symptoms: You observe a significant difference in the efficacy (e.g., IC₅₀, MIC) of this compound in your biological assays when using different batches.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Varying Purity of this compound 1. Quantify Purity: Use a validated HPLC-UV method to determine the purity of this compound in each batch. 2. Normalize Concentration: Adjust the concentration of this compound used in your assays based on the purity of each batch to ensure you are testing equivalent amounts of the active compound.
Presence of Bioactive Impurities 1. Chromatographic Fingerprinting: Compare the HPLC chromatograms of the different batches. The presence of additional or larger peaks in one batch may indicate impurities that could have synergistic or antagonistic effects.[10] 2. LC-MS Analysis: Use LC-MS to identify any significant impurities.
Degradation of this compound 1. Check for Degradation Products: In your HPLC chromatogram, look for the appearance of new peaks and a corresponding decrease in the this compound peak area. 2. Review Storage Conditions: Ensure that all batches have been stored correctly (cool, dark, and dry) to prevent degradation.
Issue 2: Unexpected Peaks in HPLC Analysis

Symptoms: Your HPLC chromatogram shows unexpected peaks that are not present in the reference chromatogram for pure this compound.

Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Contamination during Sample Preparation 1. Solvent Blank: Inject a solvent blank to ensure there is no contamination from your mobile phase or diluent. 2. Clean Glassware: Use scrupulously clean glassware for all sample preparations.
Degradation of this compound 1. Forced Degradation Study: To understand potential degradation products, perform a forced degradation study by exposing a sample of this compound to acidic, basic, oxidative, and photolytic stress conditions.[4][9][11][12] This will help in identifying if the unexpected peaks are degradation products. 2. Freshly Prepare Samples: Prepare samples for analysis immediately before use to minimize degradation in solution.
Co-eluting Impurities from the Extract 1. Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, or column temperature to improve the separation of this compound from any closely eluting impurities.[6][8] 2. Use a Different Column: If optimization is unsuccessful, try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).

Data Presentation

The following tables provide representative data for quality control of this compound. Note: This data is for illustrative purposes and may not reflect the exact values for all batches.

Table 1: Representative HPLC-UV Purity Analysis of Three Different Batches of this compound

Batch IDRetention Time (min)Peak AreaPurity (%)
MK-2024-0115.21,250,00098.5
MK-2024-0215.31,100,00091.2
MK-2024-0315.21,200,00095.7

Table 2: Illustrative Biological Activity of Different Batches of this compound

Batch IDPurity (%)Apparent IC₅₀ (µM) in DPP-4 Inhibition Assay
MK-2024-0198.545
MK-2024-0291.252
MK-2024-0395.748

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC-UV

This protocol provides a general method for the quantitative analysis of this compound. Method validation according to ICH guidelines is recommended for routine use.[13][14]

  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound batch.

    • Dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Further dilute with the initial mobile phase composition (50:50 water:acetonitrile) to a suitable concentration for analysis (e.g., 50 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at multiple concentration levels. Calculate the purity of the batch by comparing its peak area to the calibration curve.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of the HPLC method.[4][9][11][12]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound at 105°C for 48 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose the solid this compound to UV light (254 nm) for 24 hours. Dissolve in methanol for analysis.

  • Analysis: Analyze the stressed samples by the developed HPLC-UV method. Compare the chromatograms to that of an unstressed sample to identify degradation peaks.

Mandatory Visualization

troubleshooting_workflow start Inconsistent Biological Activity Observed Between Batches check_purity Step 1: Assess Purity of Each Batch start->check_purity is_purity_consistent Is Purity Consistent (e.g., >95%)? check_purity->is_purity_consistent normalize_concentration Normalize Concentration Based on Purity and Re-run Experiment is_purity_consistent->normalize_concentration No check_impurities Step 2: Compare Chromatographic Profiles is_purity_consistent->check_impurities Yes end Issue Resolved normalize_concentration->end are_profiles_different Are Impurity Profiles Significantly Different? check_impurities->are_profiles_different identify_impurities Identify Impurities (LC-MS) and Assess Their Potential Biological Activity are_profiles_different->identify_impurities Yes check_degradation Step 3: Check for Degradation are_profiles_different->check_degradation No identify_impurities->end is_degradation_present Are Degradation Products Detected? check_degradation->is_degradation_present review_storage Review Storage Conditions and Obtain a New, Stable Batch is_degradation_present->review_storage Yes is_degradation_present->end No review_storage->end

Caption: Troubleshooting workflow for inconsistent biological activity.

signaling_pathway cluster_legend Legend macrocarpal_k This compound mapkkk MAPKKK macrocarpal_k->mapkkk Inhibits antioxidant_response Antioxidant Response (e.g., Nrf2 activation) macrocarpal_k->antioxidant_response Activates mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription_factors->pro_inflammatory_cytokines inhibition Inhibition activation Activation

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Interference of Macrocarpal K in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the natural product Macrocarpal K in various biochemical assays. This compound, a phloroglucinol (B13840) derivative isolated from Eucalyptus species, has demonstrated antimicrobial properties.[1][2][3][4] However, its polyphenolic nature and tendency to aggregate can lead to misleading results in high-throughput screening and other in vitro assays.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for biochemical assays?

A1: this compound is a natural compound derived from the leaves of Eucalyptus species, such as Eucalyptus macrocarpa.[1] It belongs to the phloroglucinol class of polyphenolic compounds.[1] While it has shown potential as an antimicrobial agent, its chemical structure makes it prone to causing interference in biochemical assays.[1][2] This interference can lead to false-positive or false-negative results, wasting valuable time and resources in drug discovery pipelines.[6][7]

Q2: What are the primary mechanisms by which this compound can interfere with biochemical assays?

A2: The interference of this compound and similar polyphenolic compounds in biochemical assays can be attributed to several mechanisms:[6][8]

  • Compound Aggregation: At micromolar concentrations in aqueous solutions, molecules like this compound can form aggregates.[5][9] These aggregates can non-specifically sequester and denature proteins, leading to enzyme inhibition that is not related to a specific binding event.[9]

  • Redox Activity: As a polyphenol, this compound can undergo redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide.[6][8] This can interfere with assays that are sensitive to the redox environment.[10]

  • Metal Chelation: The structure of this compound may allow it to chelate metal ions.[11] This can inactivate metalloenzymes or disrupt cellular processes that rely on these ions.[11]

  • Optical Interference: Colored compounds can interfere with absorbance-based assays, while fluorescent compounds can interfere with fluorescence-based readouts.[7][11]

  • Protein Reactivity: Some functional groups present in natural products can covalently modify proteins, leading to non-specific inhibition.[12][13]

Q3: My compound, this compound, is showing activity across multiple, unrelated assays. Is this a genuine broad-spectrum activity?

A3: While possible, broad-spectrum activity is also a classic sign of assay interference.[12] Compounds that are active in numerous, mechanistically distinct assays are often referred to as "pan-assay interference compounds" (PAINS) or "frequent hitters".[7][8][14][15] This promiscuous behavior is frequently due to non-specific mechanisms like aggregation or reactivity.[12][16] For natural products, these are sometimes termed Invalid Metabolic Panaceas (IMPs).[11][14]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Suspected False-Positive Due to Compound Aggregation

If you suspect a hit from your screen is a false positive caused by aggregation, follow this troubleshooting workflow.

Troubleshooting Workflow for Compound Aggregation

Aggregation_Workflow start Initial Hit with this compound detergent_assay Perform assay with and without 0.01% Triton X-100 start->detergent_assay compare_ic50 Compare IC50 values detergent_assay->compare_ic50 no_change No significant change in IC50 (e.g., < 2-fold) compare_ic50->no_change No Shift significant_change Significant rightward shift in IC50 (e.g., > 5-fold) compare_ic50->significant_change Shift aggregation_unlikely Aggregation is not the primary mechanism of inhibition. no_change->aggregation_unlikely aggregation_likely High likelihood of aggregation-based interference. significant_change->aggregation_likely end_unlikely Proceed with other orthogonal assays. aggregation_unlikely->end_unlikely end_likely Consider compound modification or deprioritize. aggregation_likely->end_likely Fluorescence_Workflow start Unexpected signal in fluorescence assay control_exp Run control experiment: Assay buffer + this compound (no enzyme or substrate) start->control_exp measure_signal Measure fluorescence at assay wavelengths control_exp->measure_signal no_signal No intrinsic fluorescence measure_signal->no_signal No Signal signal_detected Intrinsic fluorescence detected measure_signal->signal_detected Signal quenching_check Run control with fluorescent product + this compound no_signal->quenching_check background_subtract Subtract background from experimental wells. signal_detected->background_subtract quenching_result Assess for signal quenching quenching_check->quenching_result no_interference Low likelihood of fluorescence interference. end_no_interference Proceed with caution no_interference->end_no_interference background_subtract->end_no_interference no_quenching No quenching quenching_result->no_quenching No Change quenching_present Quenching observed quenching_result->quenching_present Signal Decrease no_quenching->no_interference end_interference Consider orthogonal assay with a different detection method. quenching_present->end_interference Promiscuous_Inhibitor_Pathway macrocarpal_k This compound aggregation Aggregation macrocarpal_k->aggregation redox Redox Cycling macrocarpal_k->redox chelation Metal Chelation macrocarpal_k->chelation optical Optical Interference macrocarpal_k->optical protein_denaturation Protein Denaturation aggregation->protein_denaturation ros_generation ROS Generation redox->ros_generation metalloenzyme_inhibition Metalloenzyme Inhibition chelation->metalloenzyme_inhibition signal_quenching Signal Quenching/ Intrinsic Fluorescence optical->signal_quenching false_positive False-Positive Result protein_denaturation->false_positive ros_generation->false_positive metalloenzyme_inhibition->false_positive signal_quenching->false_positive

References

Validation & Comparative

Unveiling the Antimicrobial Potential of Macrocarpals: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Macrocarpals, a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from Eucalyptus species, have demonstrated significant antimicrobial properties.[1] This guide synthesizes the available research to provide a clear comparison of their activity, aiding in the evaluation of their potential as novel therapeutic agents.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of various macrocarpals has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below summarizes the activity of Macrocarpals A through G against a panel of Gram-positive bacteria.

Test OrganismMacrocarpal A (µg/mL)Macrocarpal B (µg/mL)Macrocarpal C (µg/mL)Macrocarpal D (µg/mL)Macrocarpal E (µg/mL)Macrocarpal F (µg/mL)Macrocarpal G (µg/mL)
Staphylococcus aureus FAD209P1.561.563.131.560.781.563.13
Micrococcus luteus ATCC93413.136.251.561.563.136.250.78
Bacillus subtilis~0.78-3.13~0.78-3.13Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Mycobacterium smegmatis~0.78-3.13~0.78-3.13Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Data sourced from Yamakoshi et al.[2]

Notably, these macrocarpals did not show activity against Gram-negative bacteria, yeast, or fungi in the same study.[2] However, other research has highlighted the antifungal properties of Macrocarpal C.

Further studies have investigated the effect of Macrocarpals A, B, and C on periodontopathic bacteria. Growth of Porphyromonas gingivalis was strongly inhibited by these macrocarpals, more so than Prevotella intermedia, Prevotella nigrescens, and Treponema denticola. In contrast, Actinobacillus actinomycetemcomitans and Fusobacterium nucleatum were found to be much more resistant.[3]

Macrocarpal C has also been identified as a potent antifungal agent against the dermatophyte Trichophyton mentagrophytes, with a reported MIC value of 1.95 µg/mL.[4]

Experimental Protocols

A clear understanding of the methodologies used to generate this data is crucial for interpretation and replication.

Minimum Inhibitory Concentration (MIC) Assay (Agar Dilution Method) [5]

  • Media Preparation: Nutrient agar (B569324) is prepared for bacterial strains, while potato dextrose agar is used for yeast and fungi.

  • Compound Dilution: A series of agar plates are prepared containing serial dilutions of the macrocarpal compound. A control plate without the compound is also included.

  • Inoculum Preparation: The test microorganism is cultured in a suitable broth to achieve a standardized cell density.

  • Inoculation: The surface of each agar plate is inoculated with the standardized microbial suspension.

  • Incubation: Inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible microbial growth.

Broth Dilution Method for Antifungal MIC [4]

  • Compound Dilution: Macrocarpal C is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the fungal spores is prepared and standardized.

  • Inoculation: An equal volume of the fungal suspension is added to each well containing the diluted compound.

  • Controls: Growth control wells (medium and microorganism) and sterility control wells (medium and compound) are included.

  • Incubation: The microtiter plate is incubated at 35°C.

  • MIC Determination: The MIC is defined as the lowest concentration at which no visible growth of the microorganism is observed.

Mechanism of Action and Experimental Workflow

The precise molecular targets of most macrocarpals are still under investigation. However, studies on Macrocarpal C's antifungal activity suggest a mechanism involving the disruption of the fungal cell membrane.[4] The following diagrams illustrate a conceptual workflow for investigating antimicrobial activity and a proposed signaling pathway for Macrocarpal C's antifungal action.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Macrocarpal K C Inoculate microtiter plate wells with compound and inoculum A->C B Prepare standardized microbial inoculum B->C D Incubate under optimal conditions C->D E Visually assess for microbial growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

G A Macrocarpal C B Fungal Cell Membrane A->B interacts with C Increased Membrane Permeability B->C leads to D Cellular Content Leakage C->D causes E Fungal Cell Death D->E results in

Caption: Proposed mechanism of action for Macrocarpal C against fungal cells.

References

Cross-Validation of Macrocarpal Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antifungal properties of macrocarpals, with a focus on Macrocarpal C, reveals a promising class of natural compounds with potent activity against various fungal strains. This guide provides a comparative overview of their efficacy, supported by experimental data, and delves into the underlying mechanisms of action.

While specific quantitative data for Macrocarpal K remains limited in publicly accessible research, extensive studies on the closely related Macrocarpal C offer significant insights into the potential antifungal capabilities of this compound family. This guide will leverage the available data for Macrocarpal C as a representative model for understanding the potential cross-validation of macrocarpal activity in different fungal strains.

Comparative Antifungal Efficacy

The antifungal potency of macrocarpals is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of a microorganism.[1] Lower MIC values are indicative of higher antifungal efficacy.

Available research primarily highlights the activity of Macrocarpal C against dermatophytes, a group of fungi that cause infections of the skin, hair, and nails.

Table 1: In Vitro Antifungal Activity of Macrocarpal C and Standard Antifungal Drugs

CompoundFungal StrainMIC (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95[2]
Terbinafine hydrochlorideTrichophyton mentagrophytes0.625[2]
NystatinTrichophyton mentagrophytes1.25[2]

Unraveling the Mechanism of Action

Studies on Macrocarpal C have elucidated a multi-faceted mechanism of action that contributes to its antifungal effects.[2][3] This involves the disruption of fungal cell integrity and the induction of programmed cell death through several key processes:

  • Increased Membrane Permeability: Macrocarpal C has been shown to alter the permeability of the fungal cell membrane, leading to a dose-dependent increase in the uptake of cellular stains like SYTOX® Green.[2] This indicates a compromised membrane integrity, which is a critical factor in cell death.

  • Generation of Reactive Oxygen Species (ROS): Treatment with Macrocarpal C triggers an increase in the production of intracellular ROS.[2] While ROS are involved in normal cellular signaling at low concentrations, excessive levels lead to oxidative stress and damage to vital cellular components such as lipids, proteins, and DNA.[4]

  • Induction of DNA Fragmentation: A hallmark of apoptosis, or programmed cell death, is the fragmentation of DNA. Macrocarpal C has been observed to induce DNA fragmentation in fungal cells, as detected by the TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the antifungal activity and mechanism of action of macrocarpals.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for determining the in vitro susceptibility of fungi to antifungal agents.[2][5][6]

a. Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration for the specific strain. A few colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in the test medium (e.g., RPMI-1640) to the final desired inoculum concentration.

b. Assay Procedure: Serial twofold dilutions of the macrocarpal compound are prepared in a 96-well microtiter plate using the appropriate growth medium. The standardized fungal inoculum is then added to each well. The plates are incubated at a suitable temperature (e.g., 35°C) for a period determined by the fungal species (typically 24-48 hours for yeasts and longer for filamentous fungi).[2][6]

c. Endpoint Determination: The MIC is determined as the lowest concentration of the macrocarpal that causes a significant inhibition of visible growth compared to the drug-free control well.[6]

Fungal Membrane Permeability Assay (SYTOX® Green)

This assay utilizes the fluorescent nucleic acid stain SYTOX® Green, which can only enter cells with compromised plasma membranes.[2][7]

a. Fungal Cell Preparation: Fungal cells are cultured and harvested as described for the MIC assay. The cells are then washed and resuspended in a suitable assay buffer.

b. Assay Procedure: The fungal cell suspension is added to the wells of a 96-well plate. The macrocarpal compound at various concentrations is then added to the wells. SYTOX® Green is added to each well at a final concentration of approximately 0.5 µM.[2]

c. Measurement: The fluorescence intensity is measured using a fluorescence spectrometer at an excitation wavelength of approximately 488 nm and an emission wavelength of around 540 nm.[8] An increase in fluorescence indicates increased membrane permeability.

Reactive Oxygen Species (ROS) Production Assay

This assay typically uses a cell-permeable fluorogenic probe, such as 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), to detect intracellular ROS.[2][9]

a. Fungal Cell Preparation: Similar to the previous protocols, fungal cells are prepared and resuspended in an appropriate buffer.

b. Assay Procedure: The fungal cell suspension is treated with the macrocarpal compound for various durations. Following treatment, the cells are incubated with the carboxy-H2DCFDA probe.

c. Measurement: The fluorescence intensity is measured using a fluorescence spectrometer at an excitation wavelength of approximately 495 nm and an emission wavelength of around 525 nm. An increase in fluorescence corresponds to higher levels of intracellular ROS.

DNA Fragmentation Assay (TUNEL)

The TUNEL assay is used to detect the DNA fragmentation that is characteristic of apoptosis.[2][10]

a. Cell Fixation and Permeabilization: Fungal cells, after treatment with the macrocarpal, are fixed with a solution like 4% paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow entry of the labeling enzyme.[11]

b. Labeling Reaction: The key enzyme, Terminal deoxynucleotidyl Transferase (TdT), is used to incorporate labeled dUTPs (e.g., fluorescein-dUTP) at the 3'-hydroxyl ends of the fragmented DNA.[11]

c. Detection: The labeled DNA is visualized and quantified using fluorescence microscopy or flow cytometry.[12] An increase in the fluorescent signal indicates a higher degree of DNA fragmentation.

Visualizing the Experimental Workflow and Signaling Pathway

To better illustrate the processes involved in assessing the antifungal activity of macrocarpals, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Activity & Mechanism Assays cluster_analysis Data Analysis fungal_strain Fungal Strain Culture inoculum_prep Inoculum Preparation fungal_strain->inoculum_prep mic_assay MIC Assay inoculum_prep->mic_assay membrane_permeability Membrane Permeability Assay (SYTOX Green) inoculum_prep->membrane_permeability ros_production ROS Production Assay (carboxy-H2DCFDA) inoculum_prep->ros_production dna_fragmentation DNA Fragmentation Assay (TUNEL) inoculum_prep->dna_fragmentation macrocarpal_prep Macrocarpal Solution Preparation macrocarpal_prep->mic_assay macrocarpal_prep->membrane_permeability macrocarpal_prep->ros_production macrocarpal_prep->dna_fragmentation mic_determination MIC Determination mic_assay->mic_determination fluorescence_measurement Fluorescence Measurement membrane_permeability->fluorescence_measurement ros_production->fluorescence_measurement dna_fragmentation->fluorescence_measurement data_quantification Data Quantification & Comparison mic_determination->data_quantification fluorescence_measurement->data_quantification

Caption: Experimental workflow for cross-validating Macrocarpal antifungal activity.

signaling_pathway macrocarpal Macrocarpal C cell_membrane Fungal Cell Membrane macrocarpal->cell_membrane interacts with ros Increased ROS Production macrocarpal->ros membrane_damage Increased Membrane Permeability cell_membrane->membrane_damage apoptosis Apoptosis membrane_damage->apoptosis dna_damage DNA Fragmentation ros->dna_damage dna_damage->apoptosis

Caption: Postulated signaling pathway of Macrocarpal C leading to fungal cell apoptosis.

References

A Comparative Analysis of Macrocarpal K and Commercial Fungicides for Plant Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance Analysis

The following tables summarize the available data on the antifungal activity of Eucalyptus extracts (containing macrocarpals) and commercial fungicides against key plant pathogens. This comparison is indirect and compiled from multiple sources; therefore, variations in experimental conditions should be considered when interpreting the data.

Table 1: Efficacy Against Botrytis cinerea (Gray Mold)

Fungicide ClassActive IngredientConcentrationMycelial Growth Inhibition (%)Reference
Natural Product (Proxy) Eucalyptus grandis x E. urophylla oilNot Specified81 ± 7[1]
Phenylpyrrole Fludioxonil0.1 µg/mL93.7[2]
Anilinopyrimidine Pyrimethanil0.1 µg/mL37[2]
Hydroxyanilide FenhexamidNot Specified>60[3]
Dicarboximide Iprodione0.1 µg/mL<50[2]
Pyridine-carboxamide Boscalid0.1 µg/mL91[2]

Table 2: Efficacy Against Fusarium oxysporum (Fusarium Wilt)

Fungicide ClassActive IngredientConcentrationMycelial Growth Inhibition (%)Reference
Natural Product (Proxy) Eucalyptus camaldulensis oil1 µL/mL44.4 - 100[4]
Benzimidazole CarbendazimNot Specified99.44[5]
Triazole Tebuconazole250, 500, 750 ppm100[6]
Strobilurin + Triazole Azoxystrobin + Tebuconazole1 mL/L67.07[7]
Biological Bacillus subtilis + Fosetyl-AluminumNot Specified100[8]

Table 3: Efficacy Against Rhizoctonia solani (Root Rot)

Fungicide ClassActive IngredientConcentrationMycelial Growth Inhibition (%)Reference
Natural Product (Proxy) Eucalyptus grandis x E. urophylla oilNot SpecifiedNot Specified[1]
Benzimidazole Benlate50 ppmComplete inhibition of sclerotial production[9][10][11]
Dithiocarbamate Dithane M-45Not SpecifiedIntermediate effect on sclerotial germination[9][10][11]
Carboxamide PriaxorNot Specified54[12]
Strobilurin Headline ECNot Specified35[12]
Chloronitrile Chlorothalonil150 ppm100[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in assessing the antifungal properties of Macrocarpal K and commercial fungicides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antifungal efficacy. The broth microdilution method is commonly employed.[14][15]

a. Inoculum Preparation: Fungal spores are harvested from fresh cultures on a suitable medium (e.g., Potato Dextrose Agar), and a spore suspension is prepared in a sterile solution. The concentration is adjusted using a hemocytometer.

b. Serial Dilution: The test compound (this compound or commercial fungicide) is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., RPMI-1640).

c. Inoculation and Incubation: Each well is inoculated with the fungal spore suspension. The plates are then incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).

d. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Fungal Membrane Permeability Assay (SYTOX® Green Assay)

This assay assesses the extent of plasma membrane damage caused by the antifungal agent.[14][16]

a. Fungal Cell Preparation: Fungal hyphae are cultured, harvested, and washed.

b. Staining: The cells are incubated with SYTOX® Green, a fluorescent dye that can only enter cells with compromised membranes.

c. Treatment: The stained cells are then exposed to various concentrations of the test compound.

d. Fluorescence Measurement: An increase in fluorescence, measured with a fluorescence spectrophotometer, indicates that the dye has entered the cells and bound to nucleic acids, signifying membrane damage.

Reactive Oxygen Species (ROS) Production Assay

This assay quantifies the generation of intracellular ROS, which can lead to oxidative stress and cell death.[14][16]

a. Fungal Cell Preparation: Similar to the membrane permeability assay, fungal cells are prepared and washed.

b. Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

c. Treatment and Measurement: After treatment with the antifungal agent, the fluorescence intensity is measured. An increase in fluorescence indicates the oxidation of the probe by ROS.

DNA Fragmentation Assay

This assay detects apoptosis-like cell death by identifying breaks in the DNA.

a. Cell Treatment: Fungal cells are treated with the antifungal compound.

b. DNA Labeling: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) method is commonly used to label the ends of fragmented DNA with fluorescently tagged nucleotides.

c. Analysis: The fluorescence, indicative of DNA fragmentation, can be observed using fluorescence microscopy or quantified by flow cytometry.[14]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which fungicides operate is essential for developing effective disease management strategies and mitigating the development of resistance.

This compound: A Multi-Target Approach

The antifungal action of this compound appears to be multifaceted, targeting several key cellular processes in fungi.

Macrocarpal_K_Pathway This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Disrupts ROS Reactive Oxygen Species (ROS) Production This compound->ROS Induces DNA Fungal DNA This compound->DNA Induces Permeability Increased Permeability Membrane->Permeability Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Damage DNA Fragmentation DNA->Damage Permeability->Apoptosis Damage->Apoptosis

Caption: Antifungal mechanism of this compound.

Commercial Fungicides: Targeting Specific Fungal Pathways

Commercial fungicides are typically classified by their mode of action, as defined by the Fungicide Resistance Action Committee (FRAC). Each class targets a specific metabolic pathway in the fungus.

1. Demethylation Inhibitors (DMIs) - FRAC Group 3 (e.g., Tebuconazole)

DMIs, such as triazoles, inhibit the C14-demethylase enzyme, which is crucial for ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of the fungal cell membrane.

DMI_Pathway DMI DMI Fungicide (e.g., Tebuconazole) Enzyme C14-Demethylase DMI->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Enzyme->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Leads to QoI_Pathway QoI QoI Fungicide (e.g., Azoxystrobin) ComplexIII Cytochrome bc1 (Complex III) QoI->ComplexIII Inhibits Respiration Mitochondrial Respiration ComplexIII->Respiration ATP ATP Production Inhibited Respiration->ATP Leads to SDHI_Pathway SDHI SDHI Fungicide (e.g., Boscalid) ComplexII Succinate Dehydrogenase (Complex II) SDHI->ComplexII Inhibits Respiration Mitochondrial Respiration ComplexII->Respiration ATP ATP Production Inhibited Respiration->ATP Leads to Phenylpyrrole_Pathway Phenylpyrrole Phenylpyrrole (e.g., Fludioxonil) MAPK MAP Kinase Signaling Pathway Phenylpyrrole->MAPK Interferes with Glycerol Glycerol Accumulation MAPK->Glycerol Leads to Osmotic Osmotic Imbalance Glycerol->Osmotic Burst Cell Bursting Osmotic->Burst Dicarboximide_Pathway Dicarboximide Dicarboximide (e.g., Iprodione) Lipid Lipid Synthesis Dicarboximide->Lipid Affects Signal Signal Transduction (Osmotic Regulation) Dicarboximide->Signal Interferes with Growth Inhibition of Fungal Growth Lipid->Growth Signal->Growth

References

Comparative Analysis of Macrocarpal Bioactivity: A Review of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in the scientific literature exists regarding the bioactivity of Macrocarpal K. Extensive searches have yielded no published studies on this specific compound. Therefore, this guide provides a comparative analysis of the reproducibility of bioactivity studies for other well-documented macrocarpals, primarily Macrocarpal A, B, and C, derived from Eucalyptus species. This analysis aims to offer a valuable resource for researchers and drug development professionals by summarizing existing data, detailing experimental protocols, and highlighting the consistency of findings across studies.

Comparative Bioactivity of Macrocarpals

The primary reported biological activities for macrocarpals include antibacterial, antifungal, and enzyme inhibitory actions. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of their potency.

Table 1: Antibacterial Activity of Macrocarpals (Minimum Inhibitory Concentration - MIC)

CompoundGram-Positive BacteriaMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2[1]
Staphylococcus aureus FDA209P0.4[1]
Macrocarpals (B-G)Bacillus subtilisNot specified[2]
Staphylococcus aureusNot specified[2]

Note: While antibacterial activity was reported for Macrocarpals B-G, specific MIC values were not provided in the available literature, limiting a direct quantitative comparison.

Table 2: Antifungal Activity of Macrocarpal C

CompoundFungal StrainMIC (µg/mL)Reference
Macrocarpal CTrichophyton mentagrophytes1.95[3]
Trichophyton rubrumNot specified[3]
Paecilomyces variotiiNot specified[3]

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity

CompoundConcentration (µM)Inhibition (%)Reference
Macrocarpal A50030[4]
Macrocarpal B50030[4]
Macrocarpal C5090[4][5]
2530[5]

Experimental Protocols

The reproducibility of bioactivity studies is critically dependent on the methodologies employed. Below are detailed protocols for key experiments cited in the literature on macrocarpals.

Isolation and Purification of Macrocarpals

A general workflow for the isolation of macrocarpals from Eucalyptus leaves involves several key steps, as described in multiple studies.[2][6]

  • Plant Material and Extraction: Air-dried and powdered leaves of Eucalyptus species are extracted with a solvent such as 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux.[6] The resulting mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) to separate compounds based on polarity. The ethyl acetate fraction, containing the macrocarpals, is collected and concentrated.[6]

  • Chromatographic Purification: The concentrated fraction is subjected to multiple rounds of chromatography for purification.

    • Silica (B1680970) Gel Column Chromatography: The extract is first separated on a silica gel column.[2]

    • Sephadex LH-20 Column Chromatography: Further purification is often achieved using a Sephadex LH-20 column with methanol (B129727) as the mobile phase.[2]

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual macrocarpals is typically performed using reversed-phase HPLC on a C18 column with a mobile phase gradient of methanol or acetonitrile (B52724) in water, sometimes with the addition of acetic acid.[2][6]

G A Eucalyptus Leaves B Extraction (e.g., 80% Acetone) A->B C Crude Extract B->C D Solvent Partitioning (Ethyl Acetate/Water) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Partially Purified Fractions F->G H Reversed-Phase HPLC G->H I Isolated Macrocarpals (A, B, C, etc.) H->I G cluster_0 Antifungal Mechanism A Macrocarpal C B Increased Membrane Permeability A->B C Increased Intracellular Reactive Oxygen Species (ROS) A->C E Fungal Cell Death B->E D DNA Fragmentation (Apoptosis) C->D D->E G A GLP-1 (Active) B DPP-4 Enzyme A->B Degradation C GLP-1 (Inactive) B->C D Macrocarpal C D->B E Inhibition

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.